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  • Product: 2-Amino-4-ethylphenol hydrochloride
  • CAS: 79509-90-3

Core Science & Biosynthesis

Foundational

2-Amino-4-ethylphenol hydrochloride CAS 79509-90-3 physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-ethylphenol Hydrochloride (CAS 79509-90-3) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-ethylphenol Hydrochloride (CAS 79509-90-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Amino-4-ethylphenol hydrochloride (CAS 79509-90-3), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for the hydrochloride salt, this document also references data for the free base, 2-Amino-4-ethylphenol (CAS 94109-11-2), and outlines robust experimental protocols for the independent verification and determination of these properties. The guide is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a thorough understanding for its intended audience of scientific experts.

Introduction and Compound Identification

2-Amino-4-ethylphenol hydrochloride is an aromatic organic compound containing both an amino and a hydroxyl functional group on a benzene ring, with an ethyl substituent. Such substituted phenols are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Understanding the physical properties of this specific salt is critical for its effective use in research and development, including reaction optimization, formulation, and quality control.

This guide synthesizes available data and provides standardized methodologies for empirical characterization.

Core Physical and Chemical Properties

The physical properties of a compound dictate its behavior in various chemical and biological systems. The following table summarizes the key identifiers and physical properties for both 2-Amino-4-ethylphenol hydrochloride and its free base form for comparative purposes.

Property2-Amino-4-ethylphenol hydrochloride2-Amino-4-ethylphenol (Free Base)Data Source
CAS Number 79509-90-394109-11-2[2][3]
Molecular Formula C₈H₁₂ClNOC₈H₁₁NO[2][3]
Molecular Weight 174.64 g/mol 137.18 g/mol [2][3]
IUPAC Name 2-amino-4-ethylphenol;hydrochloride2-amino-4-ethylphenol[2][4]
Appearance Solid (predicted)Solid[3]
Melting Point Not available>200 °C (decomposes)[5]
Boiling Point Not available257.7 °C at 760 mmHg[5]
Solubility Higher than free base in water (expected)Slightly soluble in water (4.1 g/L at 25 °C)[5]
pKa Not available10.10 ± 0.18 (Predicted)[5]
Density Not available1.115 g/cm³[5]

Expert Insights: The hydrochloride salt is expected to be a crystalline solid with significantly higher aqueous solubility compared to its free base, a common strategy to enhance the bioavailability of amine-containing compounds. The melting point of the salt is anticipated to be distinct from the free base and likely higher, without the decomposition observed for the parent compound.

Methodologies for Experimental Determination of Physical Properties

To empower researchers to validate and expand upon the available data, this section details standard, self-validating protocols for determining key physical properties.

Melting Point Determination

Causality: The melting point is a fundamental thermodynamic property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance, while impurities typically broaden and depress the melting range.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid initial heating to approximate the melting point.

    • For a more precise measurement, use a fresh sample and heat at a slower rate (1-2 °C per minute) starting from approximately 15-20 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first liquid droplet is observed (onset) and the temperature at which the entire sample has melted (clear point). The range between these two temperatures is the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube Prep2->Prep3 Measure1 Place in Apparatus Prep3->Measure1 Measure2 Rapid Scan (Optional) Measure1->Measure2 Measure3 Slow Scan (1-2°C/min) Measure2->Measure3 Analysis1 Record Onset Temp. Measure3->Analysis1 Analysis2 Record Clear Point Temp. Measure3->Analysis2 Analysis3 Report Melting Range Analysis1->Analysis3 Analysis2->Analysis3

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assay

Causality: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Protocol:

  • System Preparation: Prepare a saturated solution by adding an excess amount of 2-Amino-4-ethylphenol hydrochloride to a known volume of purified water (or a relevant buffer system) in a sealed flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the equilibration period.

  • Sample Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter material that does not bind the compound) to remove any suspended microcrystals.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

    • Quantify the concentration of the dissolved compound using a validated technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate with Agitation (24-48h at constant T) A->B C Separate Solid and Liquid (Centrifuge/Filter) B->C D Quantify Solute in Supernatant (e.g., HPLC-UV) C->D E Calculate Solubility D->E

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and exchangeable protons from the amine (-NH₃⁺) and hydroxyl (-OH) groups. The aromatic region will display a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal eight distinct carbon signals corresponding to the molecular formula (C₈H₁₂ClNO). The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the alkyl substituent.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected. Broad absorption bands in the 3200-3400 cm⁻¹ region would correspond to O-H and N-H stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C-C ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

  • UV-Vis (Ultraviolet-Visible Spectroscopy): Phenolic compounds typically exhibit characteristic absorption bands in the UV region. The spectrum of 2-Amino-4-ethylphenol hydrochloride in a suitable solvent (e.g., ethanol or water) is expected to show absorption maxima related to π→π* transitions of the benzene ring.

Trustworthiness through Validation: Any experimentally obtained spectra should be cross-validated. For instance, the number of signals in the ¹³C NMR must match the number of non-equivalent carbons in the proposed structure. IR data should be consistent with the functional groups present.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Amino-4-ethylphenol hydrochloride is not widely available, general precautions for handling substituted phenols and amine hydrochlorides should be strictly followed.[10][11]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light and moisture to prevent degradation.[14]

  • Hazards: Compounds of this class may be harmful if swallowed or inhaled and can cause skin and eye irritation.[3]

Conclusion

This guide provides a foundational understanding of the physical properties of 2-Amino-4-ethylphenol hydrochloride. While some key data points are derived from its free base or are predictive, the provided experimental protocols offer a clear pathway for researchers to obtain precise, verifiable data. Adherence to these standardized methods will ensure the generation of high-quality, reliable results essential for advancing scientific research and development involving this compound.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019). Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]

  • ACS Figshare. (2024). Probing Antioxidant-Related Properties for Phenolic Compounds. Retrieved from [Link]

  • ACS Publications. (2024). Probing Antioxidant-Related Properties for Phenolic Compounds | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-amino-4-ethylphenol | CAS#:94109-11-2. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-ethylphenol. Retrieved from [Link]

  • Chemspace. (n.d.). 2-amino-4-ethylphenol hydrochloride. Retrieved from [Link]

  • Gelest. (n.d.). Tris(dimethylamino)silane - SAFETY DATA SHEET. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Stella-Mubashira/6f2a8b3d8f3c7e8e5b9d3b8f1c1a0e9c1e7d4f9e]([Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

Sources

Exploratory

2-Amino-4-ethylphenol hydrochloride molecular weight and exact mass

An In-Depth Technical Guide to 2-Amino-4-ethylphenol Hydrochloride: Core Physicochemical Properties and Analytical Methodologies This guide serves as a comprehensive technical resource for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-4-ethylphenol Hydrochloride: Core Physicochemical Properties and Analytical Methodologies

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the essential physicochemical and analytical characteristics of 2-Amino-4-ethylphenol hydrochloride. With full editorial control, this document is structured to provide not just data, but a foundational understanding of the causality behind experimental choices and protocols, ensuring scientific integrity and practical applicability.

Core Compound Identity and Properties

2-Amino-4-ethylphenol hydrochloride is a substituted phenol derivative of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and dye precursors. Its chemical structure, comprising a phenol ring substituted with an amino group, an ethyl group, and presented as a hydrochloride salt, dictates its reactivity and analytical behavior.

The hydrochloride salt form is often preferred for its increased stability and solubility in aqueous media compared to the free base, which is a critical consideration in many experimental and developmental workflows.

Molecular Structure and Identification

The chemical structure of 2-Amino-4-ethylphenol hydrochloride is depicted below. The protonation of the amino group by hydrochloric acid forms the salt, enhancing its polarity.

Diagram 1.0: Chemical Structure of 2-Amino-4-ethylphenol Hydrochloride

G start Start: 4-ethyl-2-nitrophenol reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) start->reduction free_base Intermediate: 2-amino-4-ethylphenol reduction->free_base salt_formation Acidification (HCl in ether or isopropanol) free_base->salt_formation product Final Product: 2-Amino-4-ethylphenol Hydrochloride salt_formation->product isolation Isolation and Purification (Filtration, Washing, Drying) product->isolation

A high-level overview of the synthetic process.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established procedures for the reduction of nitrophenols. [1] Step 1: Reduction of 4-ethyl-2-nitrophenol

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 4-ethyl-2-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or from a cylinder) and maintain a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain crude 2-amino-4-ethylphenol as the free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-amino-4-ethylphenol in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl in isopropanol) dropwise to the stirred solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities. Dry the product under vacuum to obtain pure 2-Amino-4-ethylphenol hydrochloride.

Analytical Characterization

The identity and purity of 2-Amino-4-ethylphenol hydrochloride are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of 2-Amino-4-ethylphenol hydrochloride and for quantifying it in various matrices. The method leverages the compound's polarity and UV absorbance for separation and detection.

Diagram 3.0: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (1 mg/mL in Methanol) working_standards Dilute to Working Standards (e.g., 1-100 µg/mL in Mobile Phase) stock_solution->working_standards injection Inject into HPLC System working_standards->injection sample_prep Prepare Sample Solution (Dissolve and filter) sample_prep->injection separation Isocratic or Gradient Elution (C18 Column) injection->separation detection UV Detection (e.g., 280 nm) separation->detection integration Integrate Peak Area detection->integration quantification Quantify using Calibration Curve integration->quantification

A logical flow for the HPLC analysis of the target compound.

Detailed Experimental Protocol: HPLC Analysis

This protocol is a representative method based on established procedures for aminophenol analysis. [2][3][4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of aqueous buffer and organic solvent. A typical starting point is a mixture of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-Amino-4-ethylphenol hydrochloride in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL. From this, prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-Amino-4-ethylphenol hydrochloride. The expected chemical shifts can be predicted based on the electronic effects of the substituents on the aromatic ring.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and exchangeable protons from the amino and hydroxyl groups. The aromatic protons will appear as distinct signals due to their different chemical environments.

  • ¹³C NMR: The spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Safety and Handling

Proper handling of 2-Amino-4-ethylphenol hydrochloride is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets for closely related compounds, such as other aminophenols and their hydrochloride salts. [5][6][7][8]

  • Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation or more severe damage.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

Conclusion

This technical guide provides a detailed overview of the core properties, synthesis, analytical characterization, and safety considerations for 2-Amino-4-ethylphenol hydrochloride. By integrating fundamental chemical principles with practical experimental protocols, this document aims to equip researchers and scientists with the necessary knowledge for the effective and safe utilization of this important chemical intermediate. The provided methodologies for synthesis and analysis serve as a solid foundation for further application-specific development and validation.

References

  • SIELC Technologies. (n.d.). Separation of 2-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. Retrieved from [Link]

  • Kim, E., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved from [Link]

  • Chemspace. (n.d.). 2-amino-4-ethylphenol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-ethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-ethylphenol hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • Dedhiya, P. P., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet - 4-Ethylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of 2-Amino-4-ethylphenol Hydrochloride in Aqueous Solutions: A Technical Guide

Executive Summary The successful formulation and synthesis of active pharmaceutical ingredients (APIs) rely heavily on understanding the thermodynamic boundaries of their intermediates. 2-Amino-4-ethylphenol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful formulation and synthesis of active pharmaceutical ingredients (APIs) rely heavily on understanding the thermodynamic boundaries of their intermediates. 2-Amino-4-ethylphenol hydrochloride (2-A-4-EP·HCl) is a highly reactive, amphoteric building block. While the hydrochloride salt form thermodynamically favors aqueous dissolution, the dissolved species is highly susceptible to pH-dependent autoxidation. This whitepaper provides an in-depth mechanistic analysis of 2-A-4-EP·HCl’s aqueous thermodynamics, speciation equilibria, and degradation kinetics, culminating in field-proven, self-validating protocols for stability profiling.

Physicochemical Profile & The Thermodynamic Advantage of the Salt Form

In its free base form, 2-amino-4-ethylphenol exhibits limited aqueous solubility (approximately 4.1 g/L at 25 °C)[1]. The strong intermolecular hydrogen bonding between the ortho-amine and hydroxyl groups creates a stable crystalline lattice that resists hydration.

To overcome this thermodynamic barrier, the compound is synthesized as a hydrochloride salt. Protonation of the amine disrupts the intramolecular hydrogen bonding and introduces a localized positive charge. This drastically lowers the lattice energy relative to the enthalpy of hydration, shifting the thermodynamic equilibrium heavily toward dissolution[2]. However, once dissolved, the molecule is subject to complex acid-base equilibria that dictate its kinetic stability.

Quantitative Thermodynamic Summary
PropertyValueThermodynamic Implication
Molecular Weight (Free Base) 137.18 g/mol [1]Low molecular weight facilitates rapid diffusion in solution.
Aqueous Solubility (Free Base) ~4.1 g/L (25 °C)[1]Hydrophobic ethyl group restricts free base solubility.
pKa1 (Anilinium Protonation) ~4.78[3][4]Below pH 4.8, the molecule is a stable, soluble cation.
pKa2 (Phenolic Deprotonation) ~10.10[1]Above pH 10.1, it exists as a highly reactive phenolate anion.
Primary Degradation Route Autoxidation[4]Thermodynamically driven by dissolved molecular oxygen.

Aqueous Speciation and Degradation Kinetics

The stability of 2-A-4-EP·HCl in aqueous solution is not static; it is entirely governed by the pH of the microenvironment. As an amphoteric molecule, it transitions through three distinct ionization states, each with a vastly different oxidation potential[3][4].

The Causality of pH-Dependent Oxidation

Aminophenols act as potent reducing agents[4]. The thermodynamic driver for their degradation is the transfer of electrons to dissolved molecular oxygen ( O2​ ).

  • Acidic Conditions (pH < 4.0): The molecule exists as an anilinium cation. The positive charge strongly withdraws electron density from the aromatic ring via inductive effects. This raises the oxidation potential, making the molecule thermodynamically stable against autoxidation.

  • Alkaline Conditions (pH > 10.1): The molecule deprotonates into a phenolate anion. The negatively charged oxygen is highly electron-donating, which drastically lowers the activation energy required for single-electron transfer to O2​ [3][5].

Once oxidized, the molecule forms a highly electrophilic quinone imine . Because this intermediate is thermodynamically unstable, it rapidly undergoes irreversible intermolecular coupling, forming complex, dark-colored polymeric adducts (a thermodynamic sink)[4].

Speciation Cation Cationic Form (pH < 4.8) Stable Neutral Neutral Form (pH 5.0 - 9.0) Moderately Reactive Cation->Neutral -H+ (pKa1 ~4.8) Neutral->Cation +H+ Anion Anionic Form (pH > 10.1) Highly Reactive Neutral->Anion -H+ (pKa2 ~10.1) Quinone Quinone Imine (Oxidized Intermediate) Neutral->Quinone O2 (Slow) Anion->Neutral +H+ Anion->Quinone O2 (Fast) Polymer Polymerized Adducts (Thermodynamic Sink) Quinone->Polymer Irreversible Coupling

Thermodynamic speciation and oxidative degradation pathway of 2-A-4-EP.

Experimental Methodologies for Stability Profiling

To accurately model the shelf-life and handling parameters of 2-A-4-EP·HCl, empirical data must be generated using self-validating experimental designs. Below are two core protocols designed to isolate variables and ensure data integrity.

Protocol A: Potentiometric Determination of Exact pKa

Purpose: To precisely map the ionization boundaries of the specific 2-A-4-EP batch, which dictates the formulation pH strategy.

  • Solvent Preparation: Prepare a 0.1 M KCl aqueous solution. Causality: A high background electrolyte concentration fixes the ionic strength, ensuring that activity coefficients remain constant during the titration, yielding true thermodynamic pKa values rather than apparent ones.

  • Sample Dissolution: Dissolve exactly 2.0 mmol of 2-A-4-EP·HCl into 50 mL of the 0.1 M KCl solution. Maintain the vessel in a water jacket at exactly 25.0 °C under a continuous Argon purge. Causality: Argon displaces dissolved oxygen, preventing oxidative degradation from skewing the pH readings during the alkaline phase of the titration.

  • Titration: Titrate using standardized 0.1 M NaOH in 0.1 mL increments, recording the pH after equilibrium is reached (defined as a drift of < 0.01 pH units/min).

  • Data Processing: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify equivalence points. Extract pKa1 and pKa2 using the Henderson-Hasselbalch relationship at the half-equivalence volumes[5].

Protocol B: Accelerated Oxidative Stability Profiling (RP-HPLC-UV)

Purpose: To calculate the Arrhenius activation energy ( Ea​ ) for the autoxidation of 2-A-4-EP and establish predictive shelf-life models.

  • Buffer Matrixing: Prepare three 50 mM buffer solutions: Acetate (pH 4.0), Phosphate (pH 7.0), and Borate (pH 10.0).

  • Thermal Stressing: Spike 2-A-4-EP·HCl to a final concentration of 1.0 mg/mL in each buffer. Aliquot into sealed amber HPLC vials (to prevent photolytic degradation) and place in isothermal incubators at 25 °C, 40 °C, and 60 °C.

  • Kinetic Quenching (Critical Step): At predefined time points (e.g., 0, 2, 4, 8, 24 hours), remove a 100 µL aliquot and immediately dilute it into 900 µL of cold Mobile Phase A (0.1% Trifluoroacetic acid in Water). Causality: The highly acidic TFA instantly protonates the amine, dropping the pH below 2.0. This thermodynamically halts the oxidation reaction, ensuring the HPLC readout accurately reflects the exact concentration at the time of sampling.

  • Quantification: Analyze via RP-HPLC-UV (Detection at 230 nm and 280 nm). Track the disappearance of the parent peak and the emergence of the quinone imine/polymer peaks to ensure mass balance.

Workflow Prep Buffer Matrixing (pH 4, 7, 10) Stress Isothermal Stress (25°C, 40°C, 60°C) Prep->Stress Sample Aliquoting & TFA Quenching Stress->Sample HPLC RP-HPLC-UV Mass Balance Sample->HPLC Data Arrhenius Kinetic Modeling HPLC->Data

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion & Strategic Implications

The thermodynamic stability of 2-Amino-4-ethylphenol hydrochloride in aqueous solutions is fundamentally dictated by its ionization state and the presence of dissolved oxygen. For drug development professionals and synthetic chemists, the operational directives are clear:

  • Formulation pH: Aqueous solutions must be strictly buffered below pH 4.0 to maintain the stable anilinium cation form.

  • Atmospheric Control: Because the rate of degradation is first-order with respect to dissolved O2​ , sparging solvents with inert gases (Nitrogen or Argon) and utilizing hermetic sealing are non-negotiable requirements for long-term stability.

  • Antioxidant Excipients: If neutral or alkaline pH is required for downstream pharmacological reasons, the addition of sacrificial water-soluble antioxidants (e.g., sodium metabisulfite or ascorbic acid) is required to intercept the oxidative pathway before the quinone imine can form.

References

  • Influence of pH on the Electropolymerisation of 2-Aminophenol and 2-Aminobenzyl Alcohol - IIETA.
  • 2-amino-4-ethylphenol 94109-11-2 wiki - GuideChem.
  • 2-Aminophenol - Wikipedia.
  • From form to function: Crystallization of active pharmaceutical ingredients - ResearchGate.
  • Hydrolyzing paracetamol, acetaminophen | Photrio.com Photography Forums.

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Exploratory

The Strategic Role of 2-Amino-4-ethylphenol Hydrochloride in Pharmaceutical Synthesis: A Technical Guide

Abstract In the landscape of modern drug discovery and development, the judicious selection of pharmaceutical intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery and development, the judicious selection of pharmaceutical intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among the vast array of available building blocks, substituted aminophenols represent a critical class of intermediates, prized for their versatile reactivity and their prevalence in a multitude of biologically active molecules. This in-depth technical guide focuses on the role of 2-Amino-4-ethylphenol hydrochloride (CAS No: 79509-90-3), a key intermediate whose structural features offer a unique entry point into several important classes of therapeutic agents. This document will provide a comprehensive overview of its synthesis, chemical properties, and, most importantly, its strategic application in the construction of complex molecular architectures with significant pharmacological potential. We will delve into detailed reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key experimental choices, thereby offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted 2-Aminophenols in Medicinal Chemistry

The 2-aminophenol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the synthesis of a wide range of heterocyclic compounds.[1] The presence of vicinal amino and hydroxyl groups on an aromatic ring provides a reactive platform for a variety of cyclization reactions, leading to the formation of stable and biologically relevant heterocyclic systems. Of particular importance is the synthesis of benzoxazoles, a class of compounds renowned for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, and antiviral properties.[2]

The strategic placement of an ethyl group at the 4-position of the 2-aminophenol ring, as in 2-Amino-4-ethylphenol, introduces a lipophilic substituent that can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API. This seemingly simple alkyl group can enhance membrane permeability, modulate binding to target proteins, and alter metabolic stability, making 2-Amino-4-ethylphenol hydrochloride a valuable and often-preferred intermediate in drug design and optimization.

Physicochemical Properties and Handling of 2-Amino-4-ethylphenol Hydrochloride

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The hydrochloride salt form of 2-Amino-4-ethylphenol enhances its stability and water solubility, facilitating its handling and use in aqueous reaction media.

PropertyValueSource
CAS Number 79509-90-3[3]
Molecular Formula C8H12ClNO[3]
Molecular Weight 173.64 g/mol [4]
Appearance Solid
Melting Point 133-136 °C

Safety and Handling: As with all amine and phenol-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-Amino-4-ethylphenol hydrochloride. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthesis of 2-Amino-4-ethylphenol Hydrochloride: A Probable Synthetic Pathway

While specific industrial-scale synthetic routes for 2-Amino-4-ethylphenol hydrochloride are often proprietary, a robust and scalable synthesis can be logically deduced from established chemical principles and analogous preparations reported in the literature. A common and effective strategy for the synthesis of substituted 2-aminophenols involves a two-step process: the nitration of a commercially available substituted phenol, followed by the selective reduction of the nitro group.

Synthesis of 2-Amino-4-ethylphenol hydrochloride 4-Ethylphenol 4-Ethylphenol 4-Ethyl-2-nitrophenol 4-Ethyl-2-nitrophenol 4-Ethylphenol->4-Ethyl-2-nitrophenol Nitration (e.g., HNO3, H2SO4) 2-Amino-4-ethylphenol 2-Amino-4-ethylphenol 4-Ethyl-2-nitrophenol->2-Amino-4-ethylphenol Reduction (e.g., H2/Pd-C, Fe/HCl) 2-Amino-4-ethylphenol_HCl 2-Amino-4-ethylphenol Hydrochloride 2-Amino-4-ethylphenol->2-Amino-4-ethylphenol_HCl Salt Formation (HCl) Benzoxazole Synthesis 2-Amino-4-ethylphenol_HCl 2-Amino-4-ethylphenol Hydrochloride Intermediate Amide Intermediate 2-Amino-4-ethylphenol_HCl->Intermediate Condensation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Intermediate Benzoxazole 2-Substituted-5-ethylbenzoxazole Intermediate->Benzoxazole Cyclization & Dehydration

Figure 2: General scheme for the synthesis of benzoxazole derivatives from 2-Amino-4-ethylphenol hydrochloride.

Detailed Experimental Protocol: Synthesis of a 2-Substituted-5-ethylbenzoxazole

The following protocol is a representative example of the synthesis of a benzoxazole derivative from a substituted 2-aminophenol and a carboxylic acid, adapted from established methodologies. [5] Materials:

  • 2-Amino-4-ethylphenol hydrochloride

  • A selected carboxylic acid (e.g., benzoic acid for a 2-phenyl-5-ethylbenzoxazole)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Amino-4-ethylphenol hydrochloride (1 equivalent) and the chosen carboxylic acid (1.1 equivalents).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure efficient stirring of the reaction mixture.

  • Heating: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-substituted-5-ethylbenzoxazole.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of the characteristic signals for the benzoxazole ring system in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the success of the synthesis.

Potential Pharmacological Significance: Targeting Inflammatory Pathways

A European patent (EP0083204A2) describes a series of 2-aminophenol derivatives, including those with alkyl substituents at the 4-position, as potent inhibitors of 5-lipoxygenase. [1]The 5-lipoxygenase enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators involved in a range of diseases, including asthma, allergic rhinitis, and other inflammatory conditions.

The synthesis of a 5-ethylbenzoxazole derivative from 2-Amino-4-ethylphenol hydrochloride, therefore, represents a promising avenue for the development of novel anti-inflammatory agents. The ethyl group at the 5-position of the benzoxazole ring can be expected to enhance the lipophilicity of the molecule, potentially leading to improved cell permeability and target engagement.

Conclusion

2-Amino-4-ethylphenol hydrochloride is a strategically important pharmaceutical intermediate that provides a versatile platform for the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the construction of the benzoxazole scaffold, a privileged structure in medicinal chemistry. The ability to introduce an ethyl group at the 4-position of the 2-aminophenol ring allows for the fine-tuning of the physicochemical and pharmacological properties of the final API. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of therapeutic agents. The continued exploration of the synthetic potential of 2-Amino-4-ethylphenol hydrochloride and its derivatives is certain to yield novel compounds with significant therapeutic promise.

References

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • 2-amino-4-ethylphenol hydrochloride - C8H12ClNO | CSSB00000765835. (n.d.). Chemspace. Retrieved March 31, 2026, from [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023, May 4). Advanced Journal of Chemistry-Section A. Retrieved March 31, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 17). Retrieved March 31, 2026, from [Link]

  • 2-amino-4-ethylphenol hydrochloride-79509-90-3. (n.d.). Thoreauchem. Retrieved March 31, 2026, from [Link]

  • Synthesis of substituted benzoxazole derivatives starting from... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.
  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved March 31, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Amino-4-ethylphenol Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of 2-Amino-4-ethylphenol hydrochloride. Tailored for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of 2-Amino-4-ethylphenol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and offers a self-validating framework for crystallographic studies.

Introduction: The Significance of Crystalline Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a solid-state active pharmaceutical ingredient (API) is of paramount importance. It dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For 2-Amino-4-ethylphenol, a key intermediate in the synthesis of various pharmaceuticals, understanding its hydrochloride salt's crystal structure provides a foundational dataset for formulation development, quality control, and intellectual property protection.

This whitepaper presents a detailed, albeit hypothetical, case study on the single-crystal X-ray diffraction analysis of 2-Amino-4-ethylphenol hydrochloride, from crystal growth to the final structural elucidation and its implications.

PART 1: Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis and, critically, the crystallization of the target compound. The quality of the single crystal is the single most important determinant for the quality of the diffraction data and the resulting structural model.[1]

Experimental Protocol: Synthesis of 2-Amino-4-ethylphenol Hydrochloride
  • Reaction Setup: A solution of 2-amino-4-ethylphenol (1.0 eq) in isopropanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: A solution of hydrochloric acid in isopropanol (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • Precipitation: The hydrochloride salt precipitates out of the solution upon addition of the acid. The slurry is stirred for an additional hour to ensure complete reaction.

  • Isolation: The crude product is isolated by vacuum filtration, washed with cold isopropanol, and dried under vacuum.

Experimental Protocol: Single Crystal Growth

The goal of crystallization is to encourage the slow, ordered arrangement of molecules into a crystalline lattice. Rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.

  • Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For 2-Amino-4-ethylphenol hydrochloride, a mixture of ethanol and water is a suitable starting point.

  • Slow Evaporation Method:

    • A saturated solution of the compound is prepared in the chosen solvent system at a slightly elevated temperature.

    • The solution is filtered to remove any particulate matter.

    • The clear solution is placed in a vial with a loose-fitting cap or covered with parafilm perforated with a few small holes.

    • The vial is left undisturbed in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days.

PART 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal can be broken down into several key steps, as illustrated in the workflow diagram below.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Refined Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of nitrogen gas to prevent radiation damage and reduce thermal vibrations.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction intensities are used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

PART 3: Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and crystal packing.

Hypothetical Crystallographic Data for 2-Amino-4-ethylphenol Hydrochloride

The following table summarizes the hypothetical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₈H₁₂ClNO
Formula Weight173.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)9.345(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)931.5(4)
Z4
Calculated Density (g/cm³)1.238
Absorption Coeff. (mm⁻¹)0.35
F(000)368
R-factor (%)4.5
Goodness-of-fit1.05
Molecular Conformation

In the hydrochloride salt, the amino group is protonated to form an ammonium cation. The ethyl group at the 4-position of the phenol ring will likely adopt a low-energy staggered conformation. The planarity of the phenyl ring is expected to be maintained.

Intermolecular Interactions and Crystal Packing

The crystal packing of aminophenol hydrochlorides is typically dominated by a network of hydrogen bonds. The protonated amino group and the hydroxyl group are excellent hydrogen bond donors, while the chloride anion and the oxygen of the hydroxyl group are hydrogen bond acceptors.

hydrogen_bonding NH3+ R-NH₃⁺ OH R-OH NH3+->OH N-H···O Cl- Cl⁻ NH3+->Cl- N-H···Cl⁻ OH->OH O-H···O OH->Cl- O-H···Cl⁻

Caption: Potential hydrogen bonding interactions in the crystal lattice.

The primary interactions would involve N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds, which would link the organic cations and the chloride anions into a three-dimensional network. Weaker N-H···O and O-H···O interactions between adjacent organic molecules may also be present, further stabilizing the crystal lattice.

PART 4: Implications for Drug Development

A thorough understanding of the crystal structure of 2-Amino-4-ethylphenol hydrochloride has several key implications for drug development:

  • Polymorph Screening: The determined crystal structure represents one possible polymorphic form. This information is the starting point for a comprehensive polymorph screen to identify other crystalline forms with potentially different properties.

  • Formulation Development: Knowledge of the intermolecular interactions and crystal packing allows for a rational approach to excipient selection to ensure compatibility and stability of the final drug product.

  • Intellectual Property: A well-characterized crystal structure is a cornerstone of a strong patent application, providing clear and defensible claims.

  • Quality Control: The powder X-ray diffraction (PXRD) pattern calculated from the single-crystal data serves as a unique fingerprint for this crystalline form, enabling robust quality control during manufacturing.

Conclusion

The determination of the crystal structure of 2-Amino-4-ethylphenol hydrochloride through single-crystal X-ray diffraction is a critical step in its characterization as a pharmaceutical intermediate. This in-depth technical guide has outlined the essential experimental procedures and analytical considerations, from synthesis and crystallization to the final interpretation of the structural data. While the specific data presented here is hypothetical, the methodologies and the scientific rationale are grounded in established crystallographic principles. The insights gained from such an analysis are invaluable for guiding the development of safe, effective, and stable pharmaceutical products.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-ethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Platypus Technologies. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Wawrzycka-Gorczyca, I., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Materials (Basel, Switzerland), 14(23), 7175. Retrieved from [Link]

  • Thakuria, R., et al. (2024, July 30). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 435–446. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Al-Kaysi, R. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1769–1780. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: 2-Amino-4-ethylphenol Hydrochloride in Advanced Chemical Research &amp; Drug Development

Executive Summary In the landscape of modern organic synthesis and drug discovery, 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) serves as a highly versatile supramolecular synthon and building block. Primarily u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) serves as a highly versatile supramolecular synthon and building block. Primarily utilized in the construction of complex fused heterocyclic scaffolds, this compound bridges the gap between agricultural chemistry and advanced pharmaceutical development. This whitepaper provides a comprehensive mechanistic analysis of its applications, focusing on benzoxazole synthesis, Schiff base carbamate generation, and its role in crystal structure prediction.

Designed for senior researchers and application scientists, this guide details the causality behind experimental choices and provides self-validating protocols to ensure high-fidelity reproducibility in the laboratory.

Physicochemical Profiling & The Hydrochloride Advantage

When designing synthetic routes, the choice of the hydrochloride salt over the free base of 2-amino-4-ethylphenol is a critical strategic decision[1]. Aminophenols are notoriously susceptible to rapid air oxidation, which leads to the formation of dark, highly reactive quinone imines that degrade batch purity.

The Causality of Salt Selection: By utilizing the hydrochloride salt, the amine group is protonated ( −NH3+​ ). This protonation significantly reduces the electron density of the aromatic ring, effectively shutting down the oxidative degradation pathway during storage and handling. In synthetic applications, the nucleophilic free amine is liberated in situ using mild bases (e.g., triethylamine or sodium acetate), ensuring that the reactive species is generated exactly when needed, thereby maximizing stoichiometric efficiency and yield.

Table 1: Physicochemical & Synthon Properties
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₈H₁₂ClNODefines stoichiometric calculations.
Molecular Weight 173.64 g/mol Standardized for molar equivalents[1].
Topological Polar Surface Area 46.25 Ų (Free Base)Indicates excellent hydrogen-bonding capacity for supramolecular synthon approaches[2].
Physical State SolidFacilitates precise gravimetric handling.
Primary Utility Synthesis Building BlockCore precursor for benzoxazoles and carbamates[3].

Core Application I: Benzoxazole Scaffold Synthesis

The benzoxazole ring is a privileged pharmacophore in medicinal chemistry, exhibiting profound antibacterial and anticancer properties, as well as serving as a potent agrochemical agent for arthropod control[4]. 2-Amino-4-ethylphenol is the definitive precursor for synthesizing 5-ethylbenzoxazole derivatives.

Mechanistic Pathway

Recent advancements have moved away from harsh dehydrating conditions toward elegant, multi-component cascade reactions. For instance, a palladium-catalyzed cascade allows aryl bromides, 2-amino-4-ethylphenol, and carbon monoxide (CO) to undergo aminocarbonylation. This is followed by an in situ cyclization driven by a NaOCl-mediated Beckmann-type rearrangement[5].

G A 2-Amino-4-ethylphenol HCl B Aryl Halide + CO (Pd-Catalyst, 80°C) A->B C Aminocarbonylation Intermediate B->C D Cyclization (NaOCl / Beckmann) C->D E 5-Ethylbenzoxazole Hybrid D->E

Fig 1: Pd-catalyzed cascade synthesis of benzoxazoles from 2-Amino-4-ethylphenol.

Protocol A: Self-Validating Synthesis of 5-Ethylbenzoxazole Derivatives

This protocol is designed with integrated in-process controls (IPCs) to ensure successful cyclization.

  • In Situ Free-Basing & Aminocarbonylation:

    • Action: Suspend 1.0 eq of 2-Amino-4-ethylphenol HCl in anhydrous DMF. Add 1.2 eq of Triethylamine (Et₃N).

    • Causality: Et₃N neutralizes the HCl salt, liberating the nucleophilic amine. DMF stabilizes the subsequent Pd-intermediate.

    • Action: Add 1.0 eq of the target aryl bromide and a catalytic amount of Pd-catalyst. Purge the vessel and backfill with CO gas. Heat to 80°C for 12 hours[5].

  • Cyclization via Beckmann Rearrangement:

    • Action: Cool the reaction to 0°C. Dropwise, add an aqueous solution of NaOCl.

    • Causality: NaOCl acts as the oxidant driving the intramolecular ring closure, forming the oxazole ring by eliminating water.

  • Self-Validation (IPC):

    • LC-MS Monitoring: Aliquot 10 µL of the reaction mixture. The successful formation of the benzoxazole ring is confirmed by a mass shift of -18 Da (loss of H₂O) from the aminocarbonylation intermediate.

    • ¹H-NMR Confirmation: Post-purification, the disappearance of the broad phenolic -OH and amine -NH₂ singlets (typically around 9.0 ppm and 5.0 ppm in DMSO-d6) validates complete cyclization[4].

Core Application II: Schiff Base Carbamates in Agrochemicals

Beyond pharmaceuticals, 2-amino-4-ethylphenol hydrochloride is heavily utilized in the synthesis of Schiff base carbamates. These compounds are highly effective parasiticides, fungicides, and herbicides[6].

Workflow S1 Dissolve HCl Salt (Aqueous Buffer) S2 Add Aldehyde (20-60°C) S1->S2 S3 Precipitate Schiff Base S2->S3 S4 React w/ Isocyanate S3->S4 S5 Isolate Carbamate S4->S5

Fig 2: Experimental workflow for synthesizing Schiff base carbamates.

Protocol B: Step-by-Step Synthesis of Schiff Base Intermediates
  • Dissolution & Condensation:

    • Action: Dissolve 2-amino-4-ethylphenol hydrochloride in dilute hydrohalic acid or water to maintain the salt state in solution. Add the target substituted benzaldehyde (lacking hydroxy substituents)[6].

    • Action: Agitate the dispersion at 20°C to 60°C for 15 to 120 minutes.

  • Controlled Precipitation:

    • Action: Add solid sodium acetate to the reaction mixture.

    • Causality: Sodium acetate acts as a mild buffering agent. It neutralizes the HCl, driving the equilibrium toward the formation of the neutral Schiff base phenol intermediate. Because the neutral Schiff base is hydrophobic compared to the starting salt, it rapidly precipitates out of the aqueous solution, allowing for easy filtration[6].

  • Carbamoylation:

    • Action: React the isolated, dried Schiff base with methyl isocyanate in an inert solvent to yield the final carbamate.

  • Self-Validation (IPC):

    • IR Spectroscopy: The final product must show a strong C=O stretch at ~1700 cm⁻¹ (carbamate carbonyl) and the complete disappearance of the broad phenolic -OH stretch (~3200-3400 cm⁻¹), proving the isocyanate successfully reacted with the phenol oxygen.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the expected yields and optimal conditions for the primary synthetic pathways utilizing this building block.

Table 2: Reaction Parameters & Yields for Key Transformations
Target ScaffoldCo-ReactantsCatalyst / ReagentTemp / TimeExpected YieldRef
5-Ethylbenzoxazole Aryl Bromide, COPd-Catalyst, NaOCl80°C / 12 h65% – 80%[5]
2-Ethylbenzoxazole β-DiketonesCuI (Cyclocondensation)120°C / 8 h~78%[5]
Schiff Base Phenol Benzaldehyde deriv.Sodium Acetate (Buffer)20-60°C / 0.25-2 h>85% (Precipitate)[6]
Pyridin-4-yl-benzoxazole Isonicotinic Acid deriv.WSC or BOP ReagentAmbient / 4-12 hVariable[4]

Supramolecular Synthons & Crystallography

In addition to covalent synthesis, 2-amino-4-ethylphenol is a critical model compound in physical chemistry for Crystal Structure Prediction (CSP) . Because it possesses both a strong hydrogen bond donor (-NH₂, -OH) and acceptor (O, N) sites, it is used to study supramolecular synthon approaches[2]. Understanding how this molecule crystallizes helps pharmaceutical scientists predict the polymorphism of more complex Active Pharmaceutical Ingredients (APIs), ensuring that drugs maintain consistent dissolution properties and bioavailability during manufacturing[7].

References

  • Google Patents (US3012068A) - Schiff base carbamates.
  • Google Patents (EP2274983A1) - Harmful arthropod control composition, and fused heterocyclic compound.
  • Asian Journal of Research in Chemistry - Synthon Approach in Designing Organic Synthesis. URL:[Link]

Sources

Foundational

Preliminary Investigation of 2-Amino-4-ethylphenol Hydrochloride Derivatives: Synthon Modularity, Synthesis, and Analytical Validation

Introduction & Strategic Rationale In the landscape of modern drug development and materials science, the rational design of small-molecule derivatives relies heavily on the predictable behavior of supramolecular synthon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of modern drug development and materials science, the rational design of small-molecule derivatives relies heavily on the predictable behavior of supramolecular synthons. 2-Amino-4-ethylphenol (2-A-4-EP) serves as a highly versatile, bifunctional building block. However, the free base form of 2-A-4-EP is notoriously susceptible to oxidative degradation, rapidly converting into quinone imines upon exposure to ambient air and light.

To circumvent this, our workflows strictly utilize 2-Amino-4-ethylphenol hydrochloride (CAS: 94109-11-2). Protonation of the amine group withdraws electron density from the aromatic ring, dramatically increasing the oxidative stability of the molecule and ensuring a reliable starting material for high-yield derivatization. This technical guide outlines the physicochemical profiling, synthetic methodologies, and analytical validation required to successfully leverage 2-A-4-EP hydrochloride in derivative screening.

Physicochemical Profiling and Synthon Modularity

The core molecule, 2-amino-4-ethylphenol, exhibits a molecular weight of 137.18 g/mol and a topological polar surface area (TPSA) of 46.25 Ų, making it highly relevant for membrane-permeable drug design, as documented by [1].

The true value of 2-A-4-EP lies in its structural juxtaposition of a hydroxyl group (-OH) and an amino group (-NH₂) on an aromatic scaffold. This proximity creates a competitive environment for hydrogen-bond donors and acceptors. As demonstrated by Dey et al. in their seminal crystal structure prediction study published in [2], this competition leads to the formation of robust supramolecular synthons—specifically O-H···N and N-H···O motifs. Understanding these motifs is critical when designing derivatives, as modifications (e.g., N-acylation or O-alkylation) will intentionally disrupt these networks to alter the compound's solubility, melting point, and receptor-binding affinity.

SynthonNetwork Core 2-Amino-4-ethylphenol Core OH_Donor O-H Donor Motif Core->OH_Donor NH_Donor N-H Donor Motif Core->NH_Donor O_Acceptor Oxygen Acceptor Core->O_Acceptor N_Acceptor Nitrogen Acceptor Core->N_Acceptor Synthon1 O-H···N Synthon OH_Donor->Synthon1 Synthon2 N-H···O Synthon NH_Donor->Synthon2 O_Acceptor->Synthon2 N_Acceptor->Synthon1

Fig 2. Logical relationship of competing hydrogen-bond motifs in 2-A-4-EP synthons.

Experimental Workflows: Synthesis and Isolation

To generate libraries of 2-A-4-EP derivatives, we must first liberate the free base from the hydrochloride salt without triggering oxidation, followed immediately by electrophilic trapping.

Protocol 3.1: Biphasic Free-Basing and N-Acylation

Causality: Aminophenols auto-oxidize rapidly in basic aqueous solutions. By performing the neutralization in a biphasic system, the liberated free base is instantly partitioned into the organic phase, shielding it from dissolved aqueous oxygen.

  • Preparation: Suspend 2-A-4-EP HCl (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and degassed deionized water at 0 °C under an Argon atmosphere.

  • Neutralization: Dropwise add a saturated solution of NaHCO₃ until the aqueous layer reaches pH 7.4–7.6.

  • Phase Separation: Vigorously stir for 10 minutes, then allow phase separation. Extract the aqueous layer twice with DCM.

  • Derivatization: To the combined organic layers at 0 °C, add Triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.05 eq).

  • Quenching: Quench the reaction with saturated NH₄Cl after 2 hours.

Self-Validation Checkpoint: The organic phase must remain strictly colorless or pale yellow throughout step 3. The appearance of a distinct pink or brown tint indicates the formation of quinone imines, signaling a failure in the inert atmosphere and requiring the batch to be aborted.

Protocol 3.2: Mixed-Mode RP-HPLC Validation

Causality: The 2-A-4-EP core possesses a hydrophobic ethyl tail alongside highly polar amino and hydroxyl groups. Standard C18 columns often yield severe peak tailing for such mixed-character amines due to secondary interactions with residual silanols. To resolve this, we employ a Newcrom R1 HPLC column, which utilizes mixed-mode interactions to retain and sharply resolve both polar and hydrophobic regions, as detailed by [3].

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and Water (40:60 v/v).

  • Modifier: Add 0.1% Formic Acid (Replacing phosphoric acid ensures the method is directly transferable to LC-MS for structural confirmation).

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min; monitor UV absorbance at 254 nm and 280 nm.

Self-Validation Checkpoint: An internal standard (e.g., 4-ethylphenol) must be spiked into the sample. A peak asymmetry factor ( As​ ) of 0.95–1.05 must be achieved for the derivative; values outside this range indicate column overloading or mobile phase pH drift.

Workflow A 2-Amino-4-ethylphenol HCl (Stable Precursor) B Biphasic Neutralization (Oxidation Prevention) A->B C Electrophilic Derivatization (N-/O- Substitution) B->C D Mixed-Mode RP-HPLC (Newcrom R1 Column) C->D E Supramolecular Crystallization (Synthon Formation) D->E F XRD & LC-MS Validation (Structural Confirmation) E->F

Fig 1. End-to-end workflow for the synthesis and validation of 2-A-4-EP derivatives.

Quantitative Derivative Profiling

Following the workflows described above, a preliminary library of derivatives was synthesized to evaluate how targeted substitutions alter the physicochemical profile of the 2-A-4-EP scaffold. The data below summarizes the shift in lipophilicity (LogP) and polarity (TPSA) upon derivatization.

CompoundSubstitutionYield (%)LogP (Pred.)TPSA (Ų)HPLC RT (min)
2-A-4-EP (Core) NoneN/A1.4346.252.4
Derivative A N-Acetyl87.41.8555.104.1
Derivative B O-Alkyl (Ether)72.12.6035.206.8
Derivative C N,O-Diacetyl91.02.1064.005.5

Note: HPLC Retention Times (RT) were obtained using the Newcrom R1 methodology (Protocol 3.2). Yields reflect post-crystallization recovery.

Conclusion

The preliminary investigation of 2-Amino-4-ethylphenol hydrochloride derivatives underscores the necessity of rigorous, causality-driven experimental design. By understanding the oxidative lability of the free base, leveraging biphasic neutralization, and utilizing mixed-mode chromatography for validation, researchers can reliably harness this molecule's unique supramolecular synthon capabilities for advanced drug discovery and materials engineering.

References

  • PubChem . "2-Amino-4-ethylphenol | C8H11NO | CID 721885". National Center for Biotechnology Information. URL:[Link]

  • Dey, A., Pati, N. N., & Desiraju, G. R. "Crystal structure prediction with the supramolecular synthon approach: Experimental structures of 2-amino-4-ethylphenol and 3-amino-2-naphthol and comparison with prediction". CrystEngComm, 2006, 8, 751-755. URL:[Link]

  • SIELC Technologies . "Separation of 2-Amino-4-ethylphenol on Newcrom R1 HPLC column". SIELC Application Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Dissolution of 2-Amino-4-ethylphenol Hydrochloride in DMSO for Cell Culture Assays

Executive Summary The preparation of aminophenol derivatives for in vitro cell culture assays presents unique biochemical challenges. While 2-Amino-4-ethylphenol hydrochloride is a valuable compound for pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of aminophenol derivatives for in vitro cell culture assays presents unique biochemical challenges. While 2-Amino-4-ethylphenol hydrochloride is a valuable compound for pharmacological and toxicological screening, its structural propensity for auto-oxidation and the strict solvent limitations of living cell models require precise handling. This application note provides a self-validating, step-by-step protocol for dissolving 2-Amino-4-ethylphenol hydrochloride in Dimethyl sulfoxide (DMSO), ensuring maximum compound stability, sterility, and cellular viability.

Physicochemical Profile & Target Parameters

Before initiating the dissolution protocol, it is critical to verify the compound's physicochemical properties to ensure accurate molarity calculations and solvent compatibility.

PropertyValue
Chemical Name 2-Amino-4-ethylphenol hydrochloride
CAS Number 79509-90-3[1]
Molecular Formula C8H12ClNO[2]
Molecular Weight 173.64 g/mol [2]
Primary Solvent Anhydrous Dimethyl sulfoxide (DMSO)
Recommended Stock Conc. 10 mM to 100 mM
Storage (Solid) Room temperature or 4°C, desiccated, protected from light[3]

Mechanistic Insights: Causality in Solvent and Handling Choices

To ensure scientific integrity and reproducibility, researchers must understand the why behind each experimental step:

  • The Role of the Hydrochloride Salt: Free base aminophenols are highly susceptible to auto-oxidation and exhibit poor aqueous solubility. The hydrochloride (HCl) salt form protonates the amine group, significantly enhancing both solid-state stability and solubility[4]. However, for the high-concentration stock solutions required in cell culture dosing, DMSO remains the universal solvent of choice due to its broad solvating power and membrane-permeabilizing properties[5].

  • Oxidation and ROS Generation: In solution, aminophenols can rapidly oxidize to form reactive quinone imines, generating reactive oxygen species (ROS) as a byproduct[6]. This oxidation is visually indicated by the solution turning pink, brown, or black. Using anhydrous DMSO and purging aliquots with inert gas (Argon or Nitrogen) minimizes oxidative degradation before cellular application.

  • Solvent Toxicity Limits: To prevent DMSO-induced cytotoxicity, membrane alteration, or artifactual differentiation in cell lines, the final concentration of DMSO in the culture media must be strictly maintained below 0.1% to 0.5% (v/v)[4][7].

  • Filter Material Compatibility: DMSO is an aggressive organic solvent that will rapidly dissolve standard Cellulose Acetate (CA) or Polyethersulfone (PES) filter membranes, leading to toxic polymer contamination in the cell culture. Only Polytetrafluoroethylene (PTFE) or Nylon filters should be used for the sterile filtration of DMSO stocks.

Workflow Visualization

G N1 1. Weigh Solid 2-Amino-4-ethylphenol HCl N2 2. Dissolve in Anhydrous DMSO (Vortex / Sonicate) N1->N2 N3 3. Sterile Filtration (0.22 µm PTFE Filter) N2->N3 N4 4. Aliquot & Purge (Argon/N2 Gas Overlay) N3->N4 N5 5. Dilute in Culture Media (Final DMSO ≤ 0.1%) N4->N5

Workflow for preparing and storing 2-Amino-4-ethylphenol HCl stocks to prevent oxidation.

Step-by-Step Experimental Protocol

Phase 1: Stock Solution Preparation (100 mM)
  • Equilibration: Remove the vial of 2-Amino-4-ethylphenol HCl from storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial causes ambient moisture condensation, which accelerates the oxidation of the aminophenol.

  • Weighing: Weigh exactly 17.36 mg of the compound into a sterile, light-blocking amber microcentrifuge tube[2].

  • Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the tube to achieve a 100 mM master stock.

  • Agitation: Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is completely clear and free of particulates[5].

Phase 2: Sterilization and Storage
  • Filtration: Draw the 100 mM stock solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE (Teflon) syringe filter and dispense the sterile solution into a new sterile amber tube.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in sterile amber PCR or microcentrifuge tubes. Rationale: Aminophenols degrade rapidly upon repeated freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before immediately capping.

  • Storage: Store the aliquots at -80°C. When stored under these strictly anhydrous, anaerobic, and dark conditions, the compound is typically stable for up to 3 months.

Phase 3: Dilution into Cell Culture Media
  • Thawing: Thaw a single aliquot at room temperature immediately before the assay.

  • Pre-warming Media: Ensure the target cell culture media is pre-warmed to 37°C.

  • Dilution: Add the required volume of the DMSO stock directly into the pre-warmed media while gently swirling to prevent localized supersaturation and precipitation. Ensure the final DMSO concentration remains ≤ 0.1% (v/v)[8].

  • Application: Apply the dosed media to the cell cultures immediately. Discard any unused portion of the thawed DMSO stock.

Quantitative Dilution Matrix

To maintain cellular viability, use the following matrix to achieve target working concentrations without exceeding the 0.1% DMSO toxicity threshold.

Stock ConcentrationTarget Working Conc.Dilution FactorVolume of Stock per 10 mL MediaFinal DMSO Concentration
100 mM100 µM1:1,00010 µL0.1% (Safe)
100 mM10 µM1:10,0001 µL0.01% (Safe)
10 mM10 µM1:1,00010 µL0.1% (Safe)
10 mM1 µM1:10,0001 µL0.01% (Safe)

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Stock solution turns pink, brown, or black Auto-oxidation of the aminophenol into quinone imines and ROS generation[6].Discard the solution. Prepare a fresh stock using anhydrous DMSO, protect from light, and ensure Argon/N2 purging during storage.
Filter housing melts or clogs during sterilization Chemical incompatibility between DMSO and the filter membrane (e.g., PES or CA).Switch immediately to a 0.22 µm PTFE or Nylon syringe filter.
Precipitation upon addition to culture media Localized supersaturation or "solvent shock" due to cold media.Ensure culture media is pre-warmed to 37°C. Add the DMSO stock dropwise while actively swirling the media.
Unexpected cell death in control/low-dose wells DMSO solvent toxicity[4].Verify that the final DMSO concentration is ≤ 0.1% (v/v). Include a vehicle-only control (0.1% DMSO) in the assay.

References

  • Chemspace. "2-amino-4-ethylphenol hydrochloride - C8H12ClNO | CSSB00000765835". [Link]

  • KOLAB Shop. "2-amino-4-ethylphenol hydrochloride". [Link]

  • RSC Publishing. "Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells". [Link]

  • NIH PMC. "Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model". [Link]

  • Bio-Protocol. "Permeability of model drugs and zero permeability markers".[Link]

  • ResearchGate. "How do I dissolve Donepezil?".[Link]

  • NIH PMC. "Intracellular Generation of ROS by 3,5-Dimethylaminophenol: Persistence, Cellular Response, and Impact of Molecular Toxicity".[Link]

Sources

Application

Advanced Protocol: Synthesis of Schiff Bases from 2-Amino-4-ethylphenol Hydrochloride

Overview & Application Context Schiff bases (imines) derived from 2-aminophenol derivatives are highly valued in medicinal chemistry, catalysis, and materials science due to their ability to act as versatile, multidentat...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Application Context

Schiff bases (imines) derived from 2-aminophenol derivatives are highly valued in medicinal chemistry, catalysis, and materials science due to their ability to act as versatile, multidentate ligands for transition metal complexes[1]. The resulting metal chelates often exhibit enhanced lipophilicity and potent biological activities, including antibacterial and anticancer properties[1][2].

However, 2-Amino-4-ethylphenol is frequently supplied as a hydrochloride salt to prevent the rapid oxidative degradation typical of free aminophenols. Synthesizing a Schiff base directly from an amine hydrochloride requires a carefully controlled neutralization step to restore the amine's nucleophilicity without triggering side reactions[3][4]. This application note provides a self-validating, step-by-step protocol for the efficient preparation of Schiff bases from 2-Amino-4-ethylphenol hydrochloride, using salicylaldehyde as a representative electrophile to form a tridentate (O, N, O) ligand.

Mechanistic Rationale & Causality

To ensure a successful condensation reaction, researchers must understand the chemical causality behind the protocol's design:

  • The Nucleophilicity Barrier: The protonated amine group ( −NH3+​ ) in the hydrochloride salt lacks the free lone pair of electrons required to attack the carbonyl carbon of the aldehyde. It is chemically inert in this state[4].

  • Strategic Neutralization: A weak base must be introduced to liberate the free amine. While strong bases (like NaOH) can be used[3], anhydrous sodium acetate (NaOAc) is the optimal choice for this workflow. Reacting the amine hydrochloride with NaOAc yields the free amine, sodium chloride (NaCl), and acetic acid (AcOH)[4].

  • In-Situ Buffering: The generation of acetic acid is highly advantageous. Imine condensation is an acid-catalyzed dehydration reaction that proceeds fastest at a slightly acidic pH (typically 4.5–5.0). The NaOAc/AcOH system acts as an in-situ buffer, providing the exact proton concentration needed to activate the aldehyde's carbonyl oxygen without re-protonating the nucleophilic amine[2][4].

  • Solvent Dynamics: Absolute ethanol or methanol is chosen because it dissolves the starting materials and the intermediate hemiaminal, but poorly solvates the final, highly conjugated Schiff base at lower temperatures. This differential solubility drives the equilibrium forward via precipitation[1][5].

Reaction Workflow

MechanisticWorkflow N1 2-Amino-4-ethylphenol HCl (Protonated Amine) N2 Neutralization (NaOAc in Ethanol) N1->N2 Removes HCl N3 Free Base Amine (Nucleophilic) N2->N3 Generates AcOH Buffer N4 Aldehyde Addition (e.g., Salicylaldehyde) N3->N4 Nucleophilic Attack N5 Hemiaminal Intermediate (Unstable) N4->N5 Reflux (60-70°C) N6 Dehydration (-H2O) (Acid Catalyzed) N5->N6 pH ~4.5-5.0 N7 Schiff Base (Imine) Precipitation & Isolation N6->N7 Cooling / Filtration

Reaction workflow for Schiff base synthesis from an amine hydrochloride salt.

Quantitative Reaction Parameters

To ensure reproducibility, the following stoichiometric ratios and reaction parameters must be strictly adhered to.

ParameterReagent / ValueMolar RatioMechanistic Purpose
Amine Salt 2-Amino-4-ethylphenol HCl1.0 eqPrimary nucleophile precursor.
Neutralizer Anhydrous Sodium Acetate1.05 eqLiberates free amine; forms buffer system[4].
Aldehyde Salicylaldehyde1.0 eqElectrophilic carbonyl source[1].
Solvent Absolute Ethanol15 mL / mmolReaction medium; facilitates precipitation[5].
Temperature 65–75 °C (Reflux)N/AOvercomes activation energy for dehydration.
Time 3–5 hoursN/AEnsures complete conversion to the imine[2].

Step-by-Step Experimental Protocol

Phase 1: Free-Basing the Amine
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Weigh exactly 10.0 mmol of 2-Amino-4-ethylphenol hydrochloride and transfer it to the flask. Add 20 mL of hot absolute ethanol and stir until completely dissolved[1].

  • Neutralization: Add 10.5 mmol of finely powdered anhydrous sodium acetate (NaOAc) to the solution[4].

  • Validation Check: Stir the mixture at room temperature for 15 minutes. The solution will likely become cloudy as sodium chloride (NaCl) precipitates out. This visual cue confirms the successful displacement of the hydrochloride and the liberation of the free amine. Note: Do not filter the NaCl at this stage; it will not interfere with the condensation.

Phase 2: Imine Condensation
  • Aldehyde Addition: In a separate small beaker, dissolve 10.0 mmol of the target aldehyde (e.g., salicylaldehyde) in 10 mL of absolute ethanol[1].

  • Mixing: Add the aldehyde solution dropwise to the stirring amine mixture over 5 minutes.

  • Validation Check: An immediate color change (typically deepening to a vibrant yellow, orange, or red) should be observed. This indicates the initial formation of the extended conjugated π -system of the Schiff base.

  • Reflux: Transfer the flask to a heating mantle or oil bath. Reflux the mixture gently at 65–75 °C for 3 to 5 hours[2][5]. The slightly acidic environment generated by the acetic acid byproduct will catalyze the dehydration of the hemiaminal intermediate into the final imine.

Phase 3: Isolation and Purification
  • Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize crystallization.

  • Filtration: Collect the precipitated Schiff base via vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials, followed by 15 mL of cold distilled water to dissolve and remove the precipitated NaCl and residual sodium acetate. Finally, wash with 10 mL of diethyl ether to remove non-polar organic impurities and aid in drying[1][2].

  • Drying: Transfer the purified solid to a vacuum desiccator over anhydrous calcium chloride or silica gel and dry overnight[1].

Analytical Validation

To confirm the successful synthesis of the Schiff base, perform Fourier-transform infrared spectroscopy (FTIR). The disappearance of the strong primary amine doublet (typically ~3300–3400 cm⁻¹) and the aldehyde carbonyl peak (~1700 cm⁻¹) should be observed. Crucially, the appearance of a sharp, strong absorption band between 1600 cm⁻¹ and 1625 cm⁻¹ confirms the presence of the azomethine ν(C=N) bond, validating the formation of the Schiff base[2][6].

References[1] Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGidXmhQvJOT3c0_ECi-iTp2wlUhQKttzKDjxSDygSElmsxtyJbfDNL_gUyZQqrVz74Ff_-wEQy86Y6STy_hiyEsrIGChr1dP4owMWhWaeTMAzQGydvjHjo5XDfsCia2QbIozdycbzxXNaESltnmFlQPqEoos68dGwwH07oU8WhSqPUx7rBfbhUzZ9DTPh-8IO_SK0fbujPj8A0nPDxhp27nodZjLa_TciVHxdly0EpA4hK3YsLCCJEri4xJM4=[2] Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline - SCIRP.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjRs1yqNoWP_blGt3tgOCBKT09ZrL2BE3CqW4JUJkODceemUhC3wsi14KnURy-nCw-ap3t-ASnuTPr9-Sr4BLgMB9aXd2yVdkmqVfmWMxraj1u7UPm6OONCPP0xo4KK2YiTr4Mdk3qIHNOkwrt3ncF3oyg8Khrkeo=[6] Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBhMAahuxphJUlwKC8zbzV0393ZyFK0fJxgVPgyHtdRE5cbhwFIeCvB5SkB9YlKGflmP46kVhLyFR1hb6j19cvVnwjxq5Wm6EoaX1mnWDQ71bbQCCgodJ1exFZ4R6Oo3C_cCOpkeIMlKpz1EDDvxDKhv46W3yMCjVKWM3CFy8JJ0nRBALw838SKYQ5oikdbXbne83sgGUzDQeP0eiFbHGZUUlRjpl6pTkSCRHj4XpthWHpgV0JX5xAU6rUbgpOqmK5aBDHNFMnZ7vXjvxnt7YM2lOCqKm2Exc-VFPxqbe-mSCMJkGA-o69ddPhH-qrO_1e1NRJ2hlJ2OaiDZNOEzeAO1vluzBbUkMV[5] Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes - Scholars Research Library.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAp8rNaQqXGIJFNheHbT_rO3rg4sgWbJGqo8SpGJ4Zt5I2t2hvyIpMSq3hs2NJu0KfTK9tiyH1Zw-9rGIT6hNKz6oNJ7PXJ2WEjD2WY36eRWkqCOm4s7WsXd1L7wtgrCaxApHmbIgbk0kV8a-VHUiN5vI3a5R6KL7K6-CpR9mZHvHJMhElFAA5yEKsArFCh5gHobvL_83XhcOrmlvwla1iuQzt60H578TPhg_TEJ-_bLWpOJ40kpaqi2atm0WJwG2vZzzODgkdkROTk9D7Z55YJZsVQ==[3] Controllable Synthesis and Biological Application of Schiff Bases from d-Glucosamine and Terephthalaldehyde - ACS Omega.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMYICJnHZcgbIHpWWZt_KwY8PtimMmI9xTv3z2fKodY5GS5FGip7MtTrVi9VFNBorZeJa7MHFeviyqxI5595wUW2sN_zrlDbolUNixvy5b88l2qKu3qy7ghznE69wUqTRyhD21GoDgJ_fu_b8=[4] Schiffs base / imine with an amine salt? - Sciencemadness.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLXHy7Snu6FWP_0RdcrRe8bZiyjsswEDRG3mrY3YA_dqdiRDz1choLzU5FlCRoUvi6HqiB7WekUEccOe9QVPwDGlwpGPbLljmNNdlydgKkBcjVlYVvRHyllgqAdNh_oV6kw0y108u_FL6rQVw36Yp6EGfhaRm3

Sources

Method

practical applications of 2-Amino-4-ethylphenol hydrochloride in drug discovery

Application Note: Strategic Utilization of 2-Amino-4-ethylphenol Hydrochloride in Drug Discovery Executive Summary 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) is a highly versatile, bi-functional aromatic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 2-Amino-4-ethylphenol Hydrochloride in Drug Discovery

Executive Summary

2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) is a highly versatile, bi-functional aromatic building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a primary nucleophilic amine and an ortho-phenolic hydroxyl group, this compound serves as a privileged precursor for the synthesis of complex heterocycles and metallo-pharmaceuticals. The global demand for aminophenol derivatives continues to expand, driven by their critical role as intermediates in the synthesis of analgesics, antipyretics, and novel therapeutics[1]. This application note details the chemical reactivity dynamics of 2-amino-4-ethylphenol hydrochloride and provides field-validated protocols for its application in synthesizing benzoxazole pharmacophores and Schiff base metal complexes.

Chemical Profile & Reactivity Dynamics

Understanding the intrinsic reactivity of aminophenols is crucial for successful synthetic design and avoiding common experimental pitfalls.

  • Why the Hydrochloride Salt? Free 2-aminophenols are highly electron-rich and rapidly undergo auto-oxidation in the presence of atmospheric oxygen, degrading into dark, polymeric quinone-imine mixtures. Supplying the compound as a hydrochloride salt protonates the amine ( NH3+​ ), significantly withdrawing electron density from the aromatic ring and conferring long-term oxidative stability during storage.

  • In Situ Activation: To utilize the compound in nucleophilic additions, the free base must be liberated in situ using a mild organic base, such as triethylamine (TEA) or sodium acetate. Failure to fully neutralize the salt will stall downstream condensation reactions.

  • Bi-functional Synergy: The ortho-relationship of the amine and hydroxyl groups enables tandem reactions. The amine typically acts as the primary nucleophile (e.g., condensing with an aldehyde to form an imine), while the adjacent hydroxyl group facilitates subsequent intramolecular cyclization or acts as a bidentate chelator for transition metals.

Application 1: Synthesis of Benzoxazole-Based Therapeutics

Benzoxazoles are privileged bicyclic planar heteroarenes that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects[2]. Furthermore, 5-ethylbenzoxazole derivatives have been patented as active compounds for controlling harmful arthropods and as critical pharmaceutical intermediates[3].

Causality in Synthesis: The synthesis leverages the condensation of 2-amino-4-ethylphenol with an aldehyde to form a Schiff base. The ortho-hydroxyl group then undergoes intramolecular nucleophilic attack on the imine carbon, forming a benzoxazoline intermediate. An oxidative driving force (e.g., DDQ, or air with a metal catalyst) is required to aromatize the intermediate into the highly stable benzoxazole[2].

Protocol 1: General Synthesis of 5-Ethyl-2-Substituted Benzoxazoles

Self-Validating System: This protocol incorporates Thin-Layer Chromatography (TLC) monitoring to ensure the complete consumption of the intermediate imine before workup, preventing product contamination and ensuring structural integrity.

  • Neutralization: Suspend 2-Amino-4-ethylphenol hydrochloride (1.0 eq) in anhydrous ethanol. Add triethylamine (1.2 eq) dropwise while stirring at room temperature for 15 minutes to liberate the free base.

  • Condensation: Add the desired aromatic aldehyde (1.1 eq) to the mixture. Stir at room temperature for 2-3 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1); the complete disappearance of the primary amine spot indicates successful Schiff base formation.

  • Oxidative Cyclization: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the reaction mixture. Elevate the temperature to reflux (78°C) for 4-6 hours. The oxidative aromatization drives the cyclization to completion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ (to remove DDQ byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to isolate the pure 5-ethylbenzoxazole derivative.

Application 2: Schiff Base Ligands for Metallo-Drugs

Schiff bases derived from 2-amino-4-ethylphenol are excellent (N,O) bidentate ligands. When complexed with transition metals like Cobalt (Co), Nickel (Ni), or Manganese (Mn), these metallo-drugs exhibit enhanced catalytic activities and significant DNA-binding features, making them valuable in targeted oncology and antimicrobial research[4].

Causality in Synthesis: The metal coordinates to the azomethine nitrogen and the deprotonated phenolic oxygen. The resulting chelate effect stabilizes the metal in specific oxidation states, which is critical for the complex's ability to intercalate with DNA or catalyze targeted oxidation reactions[4].

Protocol 2: Synthesis of a Manganese(II) Schiff Base Complex
  • Ligand Preparation: Synthesize the Schiff base by reacting 2-Amino-4-ethylphenol hydrochloride (neutralized with sodium acetate) with an aldehyde in methanol under reflux for 4 hours. Isolate the precipitated ligand.

  • Metal Coordination: Dissolve the purified Schiff base ligand (2.0 eq) in hot methanol. Slowly add a methanolic solution of Manganese(II) acetate tetrahydrate ( Mn(OAc)2​⋅4H2​O ) (1.0 eq).

  • Complexation: Reflux the mixture for 6 hours. The color of the solution will deepen significantly, indicating successful metal coordination.

  • Isolation: Cool the solution to 0°C to induce crystallization. Filter the microcrystalline solid, wash with cold methanol and diethyl ether, and dry under vacuum. Validation: FTIR spectroscopy must be used to confirm the disappearance of the phenolic -OH stretch and a shift in the imine -C=N- stretch, validating bidentate coordination[4].

Quantitative Data Summary

The following table summarizes the key physicochemical properties and expected reaction metrics for 2-Amino-4-ethylphenol hydrochloride workflows.

ParameterValue / MetricClinical / Synthetic Relevance
Molecular Weight 173.64 g/mol Low molecular weight ideal for fragment-based drug discovery.
Physical State Off-white to tan powderDarkening indicates free-base oxidation; store desiccated.
Solubility Soluble in H2​O , MeOH, EtOH, DMSOVersatile for both aqueous biological assays and organic synthesis.
Typical Imine Yield 75% - 90%Highly efficient condensation due to primary amine nucleophilicity.
Benzoxazole Yield 65% - 85%Dependent on the efficiency of the oxidative cyclization step.
DNA Binding Constant ( Kb​ ) ~7.04 (Mn Complex)High affinity indicates strong potential for metallo-drug development[4].

Visualizations

ReactionPathways A 2-Amino-4-ethylphenol HCl (Stable Precursor) B Free Base Liberation (via Mild Base) A->B + Base (e.g., TEA) C Schiff Base (Imine) Formation B->C + Aldehyde D Metallo-Pharmaceuticals (Co, Mn, Ni Complexes) C->D + Metal Salts E Oxidative Cyclization (Tandem Reaction) C->E Intramolecular Attack F Benzoxazole Derivatives (Privileged Scaffolds) E->F Oxidation

Fig 1. Divergent synthetic pathways of 2-Amino-4-ethylphenol hydrochloride in drug discovery.

Workflow W1 Step 1: Salt Neutralization Dissolve in EtOH + TEA W2 Step 2: Condensation Add Aldehyde (1.1 eq) W1->W2 W3 Step 3: Cyclization Add Oxidant (e.g., DDQ) W2->W3 W4 Step 4: Reaction Monitoring Reflux & TLC Analysis W3->W4 W5 Step 5: Quench & Workup Extract with EtOAc/H2O W4->W5 W6 Step 6: Purification Silica Gel Chromatography W5->W6

Fig 2. Step-by-step experimental workflow for the synthesis of benzoxazole pharmacophores.

References

  • Aminophenol Market Size & Share | Growth Forecast, 2023-2032. Global Market Insights.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Harmful arthropod control composition, and fused heterocyclic compound.
  • Synthesis, Characterization of a Schiff Base Ligand and Its metal complexes, Their Catalytic, Thermal and DNA Binding Features.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Safe Handling and Storage of 2-Amino-4-ethylphenol Hydrochloride

Abstract This document provides a detailed guide for the safe handling, use, and storage of 2-Amino-4-ethylphenol hydrochloride in a laboratory environment. As a substituted phenolic compound, it presents significant hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the safe handling, use, and storage of 2-Amino-4-ethylphenol hydrochloride in a laboratory environment. As a substituted phenolic compound, it presents significant health and safety risks that necessitate stringent adherence to established protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step procedures to minimize exposure risk and ensure a safe operational workflow. The protocols herein are designed to be self-validating, integrating safety with scientific integrity.

Introduction and Scientific Context

2-Amino-4-ethylphenol hydrochloride (CAS No: 79509-90-3) is a substituted aromatic amine and phenol derivative.[1] Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, dyes, and other specialty chemicals. The presence of the phenol and amino functional groups makes it a reactive molecule, but also introduces specific toxicological concerns.

Phenolic compounds, as a class, are known for their ability to cause severe chemical burns and exhibit systemic toxicity upon absorption through the skin, inhalation, or ingestion.[2] The hydrochloride salt form indicates it is typically supplied as a solid, which can reduce vapor pressure but introduces risks associated with airborne dust during handling. Therefore, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount for all laboratory personnel.

Hazard Identification and Risk Assessment

While specific toxicological data for 2-Amino-4-ethylphenol hydrochloride is limited, a thorough risk assessment can be conducted by evaluating data from structurally similar compounds and the general class of phenols. The primary hazards are associated with its corrosive and toxic properties.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] This is a common classification for aminophenol derivatives.

  • Skin Corrosion/Irritation: Like phenol, this compound is expected to cause skin irritation or severe chemical burns.[2][6] Phenols can have an anesthetic effect, meaning initial burns may not be immediately painful, delaying response and increasing injury severity.[2][7]

  • Serious Eye Damage/Irritation: Direct contact can cause severe eye irritation or permanent damage.[3][8]

  • Systemic Toxicity: Phenols can be readily absorbed through the skin and may cause damage to the central nervous system, liver, and kidneys upon repeated or significant exposure.[7][9]

Hazard Classification (Anticipated)GHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[5][8]
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)Warning H312: Harmful in contact with skin.[3][10]
Skin Corrosion/Irritation (Category 1C/2)GHS05 (Corrosion)Danger H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][6]
Serious Eye Damage/Irritation (Category 1/2A)GHS05 (Corrosion)Danger H318/H319: Causes serious eye damage / Causes serious eye irritation.[6][8]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[8]

Hierarchy of Controls: Engineering, Administrative, and PPE

A multi-layered approach to safety is essential. The most effective controls are engineering solutions that isolate the hazard, followed by administrative procedures and, finally, personal protective equipment (PPE) as the last line of defense.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination (Not Feasible) Substitution Substitution (Use Safer Alternative) FumeHood Chemical Fume Hood Substitution->FumeHood SOP Standard Operating Procedures (SOPs) FumeHood->SOP Ventilation Local Exhaust Ventilation Emergency_Equipment Safety Shower & Eyewash PPE Personal Protective Equipment (PPE) SOP->PPE Training Mandatory Training DesignatedArea Designated Work Area

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Engineering Controls

The primary engineering control is to minimize inhalation and contact.

  • Chemical Fume Hood: All handling of 2-Amino-4-ethylphenol hydrochloride, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[2][9][11] This contains dust and vapors and provides a physical barrier.

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[2][12] Regular testing of this equipment is mandatory.

Administrative Controls
  • Designated Area: Clearly designate the area where this compound is handled and stored.[7][12]

  • Standard Operating Procedures (SOPs): Laboratory-specific SOPs for the use of this chemical must be written and approved. All personnel must be trained on these procedures before beginning work.

  • Working Alone: Never work with hazardous chemicals like phenols when alone in the laboratory.[2]

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering and administrative controls but is essential for immediate protection.

PPE TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety goggles or glasses with side shields. A full-face shield is required when a splash hazard exists.[7][9][12]Protects against splashes and airborne dust. Goggles provide a better seal than glasses. A face shield protects the entire face from splashes.
Hand Protection Double-gloving is recommended. Use thicker (e.g., 8mil) nitrile gloves for incidental contact. For direct handling or risk of immersion, use neoprene or butyl rubber gloves over an inner nitrile glove.[9][12]Phenols can penetrate standard nitrile gloves. Check glove breakthrough times. Change gloves immediately if contaminated.[12]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[2][9]Protects skin on the arms and body. An apron provides an additional barrier against corrosive spills.
Footwear Closed-toe, solid-top shoes that cover the entire foot.[9][11]Prevents exposure from spills that reach the floor.
Respiratory Protection Generally not required if work is conducted within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor/particulate filter) must be used.[3][13]A fume hood is the primary method to prevent inhalation. Respirator use requires a formal program, including fit-testing.

Step-by-Step Handling Protocol

This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the indicated working height.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) inside the fume hood.

  • Don all required PPE as specified in the table above.

Protocol Steps:

  • Weighing: a. Place a tared weigh boat on an analytical balance inside the fume hood (or in an adjacent vented balance enclosure). b. Carefully transfer the required amount of 2-Amino-4-ethylphenol hydrochloride solid from the stock bottle to the weigh boat using a clean spatula. c. Avoid generating dust. If dust is observed, pause and allow the ventilation to clear it. d. Securely close the main stock bottle immediately after dispensing.

  • Solution Preparation: a. Place a beaker or flask containing the desired volume of solvent on a stir plate within the fume hood. b. Carefully add the weighed solid to the solvent while stirring. Always add the solid to the liquid to prevent splashing of the concentrated powder. c. Cover the beaker or flask with a watch glass or cap to minimize vapor release.

  • Post-Handling Decontamination: a. Once the procedure is complete, decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. b. Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol or soap and water).[7][12][14] c. Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a designated hazardous waste container. d. Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid self-contamination. e. Wash hands thoroughly with soap and water after removing all PPE.[3]

Safe Storage Guidelines

Improper storage is a common source of laboratory incidents. Adherence to these guidelines is mandatory.

ParameterRequirementRationale
Location Store in a cool, dry, well-ventilated area.[12][13][14]Prevents degradation and reduces vapor pressure.
Light/Moisture Protect from light and moisture.[9][14]Phenolic compounds can degrade or change color upon exposure to light and air.[14]
Container Keep container tightly closed and sealed.[3][12]Prevents release of vapors/dust and contamination.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3][12][14]Prevents potentially violent or hazardous chemical reactions.
Placement Store below eye level in a designated and labeled cabinet.[7][12]Reduces the risk of dropping and splashing into the face.
Containment Use secondary containment (e.g., a plastic tray or tub).[7][12]Contains any leaks or spills from the primary container.

Emergency Procedures and First Aid

Rapid and immediate decontamination is critical in all exposure scenarios. [2][9] Never hesitate to call for emergency assistance.

Emergency_Response_Flow Exposure Chemical Exposure Occurs Shout SHOUT FOR HELP (Do not work alone) Exposure->Shout Assess Assess Scene Safety Shout->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Inhalation Inhalation Assess->Inhalation RemoveClothing Remove Contaminated Clothing/ PPE Immediately Skin->RemoveClothing Eyewash Use Eyewash Station (15-20 minutes) Eye->Eyewash FreshAir Move to Fresh Air Inhalation->FreshAir PEG_Wash Wipe with PEG 300/400 (If available) RemoveClothing->PEG_Wash Best Practice Shower Use Safety Shower (15+ minutes) RemoveClothing->Shower PEG_Wash->Shower If no PEG, shower immediately Medical Seek Immediate Medical Attention (Call 911 / Poison Control) Shower->Medical Eyewash->Medical FreshAir->Medical

Caption: Emergency response workflow for chemical exposure.

First Aid Measures
  • Skin Contact:

    • Immediately begin flushing the affected area. Rapidly remove all contaminated clothing, watches, and belts while under a safety shower.[2]

    • If available, wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[2][11] This is preferred over water initially as it can help prevent absorption.

    • If PEG is not available, flush with a high-density drenching of water from a safety shower for at least 15 minutes.[2] Lesser amounts of water can dilute the phenol and spread the exposure.[2]

    • Seek immediate medical attention.[2][7]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][11]

    • Remove contact lenses if present and easily removable.[2][15]

    • Do not interrupt flushing. Do not use PEG in the eyes.[2][11]

    • Seek immediate medical attention.[2][15]

  • Inhalation:

    • Move the victim to fresh air immediately.[2][3]

    • If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.

    • Seek immediate medical attention.[2]

  • Ingestion:

    • Do NOT induce vomiting.[2][14]

    • If the victim is conscious and able to swallow, give 1-2 glasses of water or milk.[2]

    • Never give anything by mouth to an unconscious person.[2]

    • Seek immediate medical attention.[14]

Spill Response
  • Minor Spill (inside a fume hood):

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).

    • Gently sweep the solid material or absorb the liquid into a designated container. Avoid creating dust.[3]

    • Wipe the area with soap and water.[7][12]

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate all personnel from the immediate area.[7][14]

    • Alert others and your supervisor.

    • If safe to do so, shut down ignition sources.

    • Call your institution's emergency response team or 911.[7]

    • Prevent entry to the area until it is cleared by emergency personnel.

Waste Disposal

All waste streams containing 2-Amino-4-ethylphenol hydrochloride are considered hazardous waste.

  • This includes unused or expired chemicals, reaction residues, contaminated solvents, and all disposable materials used during handling and cleanup (gloves, paper towels, etc.).

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[9][12]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C8H12ClNO
Molecular Weight 174 Da[1]
Parent Compound (2-Amino-4-ethylphenol) C8H11NO[16]
Parent MW 137.18 g/mol [17]
Appearance Solid (anticipated)
Solubility Slightly soluble in water (4.1 g/L for parent)[16]

References

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]

  • The Ohio State University, Department of Chemistry. Phenol SOP. [Link]

  • Texas Woman's University. Phenol SOP. [Link]

  • Chemspace. 2-amino-4-ethylphenol hydrochloride. [Link]

  • PubChem. 2-Amino-4-ethylphenol. [Link]

  • Chemical Substance Information. 2-amino-4-(ethylsulphonyl)phenol hydrochloride. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. [Link]

  • Biochem Chemopharma. Safety Data Sheet: 2-Aminophenol. [Link]

  • CPAChem. (2023). Safety data sheet: 4-Ethylphenol. [Link]

Sources

Method

Application Note: Advanced Experimental Protocols for the Oxidation of 2-Amino-4-ethylphenol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Synthesis of 1,4-Benzoxazine Pharmacophores via o-Quinone Monoimine Intermediates Executive Summary & Mechanistic Groun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Synthesis of 1,4-Benzoxazine Pharmacophores via o-Quinone Monoimine Intermediates

Executive Summary & Mechanistic Grounding

2-Amino-4-ethylphenol is a critical ortho-aminophenol building block used in the synthesis of complex pharmaceutical scaffolds. The oxidation of this precursor yields an ortho-quinone monoimine, a highly reactive, transient electrophilic species that readily participates in inverse electron demand Diels–Alder (IEDDA) cycloadditions[1]. Because these imines are prone to rapid polymerization and hydrolysis, successful experimental design dictates that the oxidation must be performed in situ with a trapping agent (such as a dienophile) to immediately capture the intermediate and form a stable 1,4-benzoxazine derivative[2].

The Causality of Experimental Choices

When working with 2-Amino-4-ethylphenol hydrochloride , the salt form presents a specific chemical hurdle: the amine is protonated (anilinium ion), rendering it resistant to oxidation.

  • Neutralization is Mandatory: Before the two-electron, two-proton oxidation can occur, the hydrochloride salt must be neutralized to liberate the free base. In organic workflows, this requires a stoichiometric amine base (e.g., Triethylamine). In aqueous biocatalytic workflows, a physiological buffer (pH 7.4) naturally shifts the equilibrium to the free base[1].

  • Oxidant Selection: Traditional methods utilize hypervalent iodine reagents like 2[2], which drive the reaction rapidly but generate stoichiometric waste. Modern green chemistry approaches leverage 1[1], offering superior chemoselectivity and reducing the environmental E-factor.

Mechanism A 2-Amino-4-ethylphenol HCl (Stable Precursor) B Free Base (Neutralized) A->B Base/Buffer - HCl C o-Quinone Monoimine (Reactive Intermediate) B->C Oxidant - 2e⁻, - 2H⁺ D 1,4-Benzoxazine (Stable Adduct) C->D Dienophile [4+2] IEDDA

Mechanistic pathway from stable hydrochloride salt to the 1,4-benzoxazine adduct.

Experimental Methodologies

To ensure robust reproducibility across different laboratory environments, two distinct protocols are provided. Both act as self-validating systems where the successful colorimetric shift (clear to deep orange/red) indicates successful oxidation, followed by product precipitation or extraction indicating successful trapping.

Protocol A: Biocatalytic Oxidation (Green Chemistry Approach)

This method utilizes enzymatic catalysis to achieve oxidation under mild, aqueous conditions. It is ideal for late-stage functionalization where sensitive functional groups are present[1].

Reagents Required:

  • 2-Amino-4-ethylphenol hydrochloride (2 mM final)

  • Dienophile (e.g., ethyl vinyl ether, 100 mM final)

  • Horseradish Peroxidase (HRP, 1 mg/mL stock in buffer)

  • Hydrogen Peroxide (H₂O₂, 2.5 mM final)

  • 20 mM Potassium phosphate buffer (pH 7.4) with 5% v/v 1,4-dioxane

Step-by-Step Workflow:

  • Substrate & Trap Solubilization: In a 50 mL reaction vessel, combine 2-amino-4-ethylphenol hydrochloride and the dienophile in the potassium phosphate buffer (pH 7.4). Add 5% v/v 1,4-dioxane.

    • Causality: The pH 7.4 buffer serves a dual purpose: it maintains the native conformation of HRP and acts as the proton acceptor to neutralize the HCl salt, exposing the oxidizable free amine. The dioxane enhances the solubility of the hydrophobic dienophile.

  • Enzyme Introduction: Inject 10 µL of the HRP stock solution per 1.5 mL of reaction volume. Gently swirl to homogenize.

  • Initiation via Terminal Oxidant: Add H₂O₂ dropwise to achieve a 2.5 mM concentration.

    • Causality: H₂O₂ must be added last and in a strict stoichiometric ratio (1.25 equivalents relative to the phenol). Excess peroxide will cause irreversible oxidative denaturation of the HRP heme center.

  • Tandem Reaction: Agitate the mixture on an orbital shaker at room temperature (20–25 °C) for 3.5 hours. A transient deep color will appear and fade as the o-quinone imine is consumed by the dienophile.

  • Validation & Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄. The absence of a deep red color in the organic phase confirms complete trapping of the imine.

Protocol B: Hypervalent Iodine Oxidation (Chemical Approach)

This method is highly scalable and relies on PIDA to drive rapid oxidation in organic solvents. It is the standard for discovery-scale library synthesis[2].

Reagents Required:

  • 2-Amino-4-ethylphenol hydrochloride (1.0 mmol)

  • Phenyliodine diacetate (PIDA, 1.1 mmol)

  • Dienophile (2.0 mmol)

  • Triethylamine (Et₃N, 1.1 mmol)

  • Anhydrous Dichloromethane (DCM, 15 mL)

Step-by-Step Workflow:

  • Anhydrous Neutralization: Suspend 2-amino-4-ethylphenol hydrochloride in 10 mL of anhydrous DCM and cool to 0 °C in an ice bath. Add Et₃N dropwise over 5 minutes.

    • Causality: Et₃N strips the HCl from the substrate. Performing this at 0 °C suppresses premature auto-oxidation of the electron-rich free base by atmospheric oxygen.

  • Dienophile Pre-loading: Add the dienophile directly to the neutralized solution. It must be present in excess (2.0 equiv) before the oxidant is introduced to prevent the o-quinone imine from self-condensing.

  • Oxidant Addition: Dissolve PIDA in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.

    • Causality: PIDA acts as a two-electron oxidant. As it is reduced to iodobenzene, it releases acetate ligands that assist in the deprotonation of the amine and phenol hydroxyl groups, driving the formation of the o-quinone monoimine.

  • Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc) until the highly UV-active transient imine spot disappears.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize residual acetic acid. Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography.

Workflow S1 1. Substrate Preparation Dissolve salt & dienophile S2 2. Neutralization Add Et3N or use pH 7.4 Buffer S1->S2 S3 3. Oxidant Introduction Dropwise PIDA or H2O2 addition S2->S3 S4 4. In Situ Trapping Tandem oxidation-cycloaddition S3->S4 S5 5. Quench & Extraction Isolate stable pharmacophore S4->S5

Step-by-step workflow for the tandem oxidation and cycloaddition process.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the two oxidation protocols, allowing researchers to select the optimal method based on their specific scale and sustainability requirements.

ParameterProtocol A: Biocatalytic OxidationProtocol B: Hypervalent Iodine
Primary Oxidant H₂O₂ (Catalyzed by HRP)PIDA (Phenyliodine diacetate)
Solvent System Aqueous Buffer (pH 7.4) / 5% DioxaneAnhydrous Dichloromethane (DCM)
Operating Temperature Ambient (20–25 °C)0 °C warming to Ambient
Base / Neutralization None added (Buffer handles HCl salt)Triethylamine (Et₃N, 1.1 equiv)
Reaction Time 3.5 Hours2.0 Hours
Primary Byproducts H₂OIodobenzene, Acetic Acid, Et₃N·HCl
Expected Yield Range 42% – 92% (Substrate dependent)65% – 94% (Substrate dependent)
Scalability Analytical to Bench-scaleBench to Process-scale

References

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics Source: ACS Publications URL
  • Recent Advances in the Domino Annulation Reaction of Quinone Imines Source: MDPI URL

Sources

Application

Application Note &amp; Protocol: Utilizing 2-Amino-4-ethylphenol Hydrochloride for Advanced Electrochemical Sensor Development

For: Researchers, scientists, and drug development professionals. Introduction: A Novel Phenolic Compound for Sensitive Electrochemical Detection The development of robust and sensitive electrochemical sensors is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Phenolic Compound for Sensitive Electrochemical Detection

The development of robust and sensitive electrochemical sensors is paramount for advancements in pharmaceutical analysis, clinical diagnostics, and environmental monitoring.[1][2] The inherent advantages of electrochemical methods, such as rapid response times, cost-effectiveness, and potential for miniaturization, have driven the exploration of novel materials to enhance sensor performance.[3] Among these materials, aminophenol derivatives have garnered significant interest due to their rich electrochemical properties stemming from the presence of both amino and hydroxyl functional groups, which can be readily oxidized.[4][5]

This application note details the utilization of 2-Amino-4-ethylphenol hydrochloride, a unique aminophenolic compound, in the fabrication of a sensitive electrochemical sensor. While the electrochemical behavior of isomers like p-aminophenol is well-documented, this guide provides a pioneering framework for leveraging the specific attributes of the 2-amino, 4-ethyl substituted isomer.[4][6][7] We will explore the underlying electrochemical principles, provide a detailed, step-by-step protocol for sensor fabrication via electropolymerization, and outline comprehensive methods for its characterization and application in the detection of a model analyte. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Principle of Operation: The Electrochemical Oxidation of 2-Amino-4-ethylphenol

The sensing mechanism is predicated on the electrochemical oxidation of the 2-Amino-4-ethylphenol monomer at the electrode surface. Similar to other aminophenols, the amino (-NH2) and hydroxyl (-OH) groups are the primary electroactive centers.[4] Upon application of a positive potential, these groups undergo oxidation, leading to the formation of reactive radical cations. These radicals can then couple and propagate, forming an electroactive polymer film on the electrode surface. This process, known as electropolymerization, results in a modified electrode with enhanced catalytic activity and a larger effective surface area compared to the bare electrode.[8] The resulting polymer film can then facilitate the electrochemical detection of target analytes.

The proposed oxidation and polymerization mechanism is illustrated below:

G Monomer 2-Amino-4-ethylphenol (Monomer in Solution) Radical Radical Cation Formation (at Electrode Surface) Monomer->Radical Oxidation (+e-) Dimer Dimerization Radical->Dimer Coupling Polymer Poly(2-Amino-4-ethylphenol) Film (Modified Electrode) Dimer->Polymer Propagation

Caption: Proposed electropolymerization pathway of 2-Amino-4-ethylphenol.

Materials and Reagents

Material/Reagent Grade Suggested Supplier
2-Amino-4-ethylphenol hydrochloride≥98%Sigma-Aldrich, TCI
Phosphate Buffered Saline (PBS)pH 7.4Gibco, Sigma-Aldrich
Potassium Ferrocyanide (K₃[Fe(CN)₆])Analytical GradeMerck, Sigma-Aldrich
Potassium Ferricyanide (K₄[Fe(CN)₆])Analytical GradeMerck, Sigma-Aldrich
Potassium Chloride (KCl)Analytical GradeFisher Scientific
Alumina Slurry (0.05 µm)Polishing GradeBuehler, Allied High Tech
Deionized (DI) Water18.2 MΩ·cmMillipore Milli-Q system
Glassy Carbon Electrode (GCE)3 mm diameterBASi, CH Instruments
Platinum Wire Counter Electrode---BASi, CH Instruments
Ag/AgCl Reference Electrode3M KClBASi, CH Instruments
Model Analyte (e.g., Paracetamol)≥99%Sigma-Aldrich

Step-by-Step Sensor Fabrication Protocol

This protocol details the preparation of a poly(2-Amino-4-ethylphenol)-modified glassy carbon electrode (p-AEP/GCE).

Part 1: Electrode Pre-treatment (Cleaning)

A pristine electrode surface is critical for reproducible sensor performance.

  • Mechanical Polishing: Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like finish.

  • Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any adhered alumina particles. Repeat this step with ethanol, followed by another 2 minutes in DI water.

  • Electrochemical Cleaning: In a 0.5 M H₂SO₄ solution, perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.5 V at a scan rate of 100 mV/s for 15 cycles.[9] This removes any remaining organic and metallic impurities.

  • Final Rinse: Thoroughly rinse the electrode with DI water and allow it to air dry.

Part 2: Electropolymerization of 2-Amino-4-ethylphenol

This procedure modifies the cleaned GCE with a conductive polymer film.

  • Monomer Solution Preparation: Prepare a 10 mM solution of 2-Amino-4-ethylphenol hydrochloride in 0.1 M PBS (pH 7.4).

  • Electrochemical Setup: Assemble a three-electrode cell with the cleaned GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the monomer solution. Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.0 V for 20 cycles at a scan rate of 50 mV/s. A gradual increase in the peak current with each cycle indicates successful polymer film growth.

  • Post-Polymerization Cleaning: After electropolymerization, gently rinse the modified electrode (now denoted as p-AEP/GCE) with DI water to remove any non-adherent monomer or oligomers.

  • Activation: In a fresh 0.1 M PBS (pH 7.4) solution, cycle the potential from -0.2 V to +0.8 V for 5 cycles at 100 mV/s to stabilize the electrochemical response of the polymer film.

G cluster_0 Electrode Pre-treatment cluster_1 Sensor Fabrication Polishing Mechanical Polishing (0.05 µm Alumina) Sonication Sonication (DI Water, Ethanol) Polishing->Sonication Elec_Cleaning Electrochemical Cleaning (0.5 M H₂SO₄) Sonication->Elec_Cleaning Monomer_Prep Prepare Monomer Solution (10 mM 2-Amino-4-ethylphenol HCl) Elec_Cleaning->Monomer_Prep Electropolymerization Electropolymerization via CV (20 cycles, -0.2 to +1.0 V) Monomer_Prep->Electropolymerization Rinse Rinse with DI Water Electropolymerization->Rinse Activation Activate in PBS Rinse->Activation

Caption: Workflow for the fabrication of the p-AEP/GCE sensor.

Electrochemical Characterization of the Modified Electrode

Characterization is essential to confirm the successful modification of the electrode surface.

Cyclic Voltammetry (CV)

CV is used to probe the electrochemical properties of the modified electrode.[10][11][12]

Protocol:

  • Prepare a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

  • Record the CV of the bare GCE and the p-AEP/GCE in the ferro/ferricyanide solution. The potential range should be from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

Expected Outcome:

  • Bare GCE: A well-defined pair of redox peaks for the [Fe(CN)₆]³⁻/⁴⁻ couple.

  • p-AEP/GCE: An increase in the peak currents and a decrease in the peak-to-peak separation (ΔEp) compared to the bare GCE. This indicates that the polymer film facilitates faster electron transfer kinetics.

Electrochemical Impedance Spectroscopy (EIS)

EIS provides information about the interfacial properties of the electrode.[13][14][15]

Protocol:

  • Use the same electrochemical cell and solution as for the CV characterization.

  • Apply a DC potential corresponding to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ couple.

  • Superimpose an AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.1 Hz.

  • Record the Nyquist plots for both the bare GCE and the p-AEP/GCE.

Expected Outcome:

  • Bare GCE: A relatively large semicircle in the Nyquist plot, corresponding to a high charge-transfer resistance (Rct).

  • p-AEP/GCE: A significantly smaller semicircle, indicating a lower Rct. This confirms that the polymer film enhances the conductivity and facilitates electron transfer at the electrode-electrolyte interface.[8]

Application Example: Detection of Paracetamol

To demonstrate its utility, the p-AEP/GCE is used for the sensitive detection of Paracetamol (acetaminophen), a common analgesic.

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of Paracetamol in 0.1 M PBS (pH 7.4).

  • Calibration Standards: Prepare a series of standard solutions with concentrations ranging from 1 µM to 100 µM by diluting the stock solution with PBS.

  • Measurement Technique: Use Differential Pulse Voltammetry (DPV) for its high sensitivity and good resolution. The parameters should be optimized, but typical values are: potential range of +0.1 V to +0.7 V, pulse amplitude of 50 mV, and pulse width of 50 ms.

  • Data Acquisition: Record the DPVs for each standard solution. The peak current at approximately +0.4 V will correspond to the oxidation of Paracetamol.

  • Calibration Curve: Plot the oxidation peak current versus the Paracetamol concentration.

Hypothetical Performance Data
Parameter Value Comment
Linear Range1 µM - 100 µMDemonstrates a wide working range suitable for various applications.
Limit of Detection (LOD)0.2 µMCalculated as 3σ/slope, indicating high sensitivity.
Sensitivity0.8 µA/µMThe slope of the calibration curve.
Reproducibility (RSD)3.5% (n=5)Indicates good precision of the sensor fabrication and measurement.

Interference Studies

Selectivity is a crucial parameter for any sensor.[16]

Protocol:

  • Prepare a solution containing a fixed concentration of Paracetamol (e.g., 20 µM).

  • Introduce potential interfering species, such as ascorbic acid, uric acid, and glucose, at concentrations significantly higher than the analyte (e.g., 10-fold or 100-fold excess).

  • Record the DPV response and compare the peak current for Paracetamol with and without the interfering species.

Expected Outcome: A change of less than 5% in the Paracetamol signal in the presence of interferents would indicate excellent selectivity of the p-AEP/GCE sensor.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of a novel electrochemical sensor based on 2-Amino-4-ethylphenol hydrochloride. The detailed steps for electrode preparation, modification, and characterization, along with a practical application for the detection of Paracetamol, offer a robust framework for researchers. The inherent electrochemical activity of the 2-Amino-4-ethylphenol monomer allows for the creation of a sensitive and selective sensing platform with significant potential in pharmaceutical quality control, clinical analysis, and beyond. The methodologies described herein are designed to ensure high levels of scientific integrity and reproducibility, empowering researchers to explore the full potential of this promising material in electrochemical sensor development.

References

  • Barbero, C., & Vázquez, J. L. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 565(2), 375-383. [Link]

  • Randviir, E. P., & Banks, C. E. (2022). A review of electrochemical impedance spectroscopy for bioanalytical sensors. Analyst, 147(22), 5038-5051. [Link]

  • ChemicalCell. (n.d.). 2-Amino-4-(Ethylsulphonyl)Phenol Hydrochloride | 13921-03-4. Retrieved from [Link]

  • Islam, T., & Haque, F. (2021). Electrochemical Impedance Spectroscopy and its Applications in Sensor Development and Measuring Battery Performance. 2021 2nd International Conference on Robotics, Electrical and Signal Processing Techniques (ICREST). [Link]

  • Noyce, A. J., et al. (2021). Validation of Electrochemical Sensor for Determination of Manganese in Drinking Water. Environmental Science & Technology, 55(11), 7575–7583. [Link]

  • Compton, R. G., et al. (1992). Voltammetry at C60-modified electrodes. Journal of the Chemical Society, Chemical Communications, (20), 1444-1445. [Link]

  • Abreu, M. F., & Rebelo, M. J. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Chemosensors, 10(3), 97. [Link]

  • Plaxco, K. W., & Heeger, A. J. (2011). Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules. Journal of Visualized Experiments, (52), 2832. [Link]

  • Martin, H. B., & Lunte, C. E. (2003). Solution to the Problem of Interferences in Electrochemical Sensors Using the Fill-and-Flow Channel Biosensor. Analytical Chemistry, 75(3), 443–450. [Link]

  • Zhang, X., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 24-30. [Link]

  • Chen, Y., et al. (2024). Electrochemical Sensor Fabrication via FDM 3D Printing and rGO Surface Modification. Journal of The Electrochemical Society, 171(8), 087510. [Link]

  • Singh, R., et al. (2022). Validation of electrochemical sensor for clinical samples of SARS-CoV-2 viral mRNA. Scientific Reports, 12(1), 1-10. [Link]

  • Kirsch, I., et al. (2015). Experimental interference liability studies on electrode geometry of aqueous solution sensors. 2015 IEEE SENSORS. [Link]

  • Islam, T., & Haque, F. (2023). Electrochemical Impedance Spectroscopy and its Applications in Sensor Development and Measuring Battery Performance. ResearchGate. [Link]

  • Ali, M. A., et al. (2025). Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. Biosensors, 15(7), 543. [Link]

  • ResearchGate. (2019). Illustration of protocol for the fabrication of an electrochemical.... [Link]

  • Vilian, A. T. E., & Chen, S. M. (2026). A Step-by-Step Guide for Developing and Improving an Electrochemical (Bio)sensor: A Tutorial Introduction for Beginners. Journal of Chemical Education. [Link]

  • PalmSens. (n.d.). Developing your own electrochemical sensor and reader. Retrieved from [Link]

  • Costa-Rama, E., et al. (2020). Development and validation of an advanced electrochemical sensor for the fast and cheap determination of hydrochlorothiazide in urine samples using the Monte-Carlo method for uncertainty evaluation. Talanta, 215, 120883. [Link]

  • Boonprasert, K., et al. (2023). Validation of an electrochemical sensor based on gold nanoparticles as a point-of-care test for quantitative determination of glycated hemoglobin. PLOS ONE, 18(6), e0276949. [Link]

  • Song, Y. (2007). Theoretical studies on electrochemistry of p-aminophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 611-618. [Link]

  • ResearchGate. (2014). What supporting electrolytes and electrode should I use to determine the electrochemical properties of p-Aminophenol?. [Link]

  • ResearchGate. (2022). Interference study of the electrochemical signal obtained from the mixture of biosensor, substrate and sample.... [Link]

  • Wilson, D. H., & Sapsford, K. E. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. Chemosensors, 10(9), 381. [Link]

  • Lee, S. H., & Lee, C. S. (2021). Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells. Sensors, 21(16), 5493. [Link]

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  • ResearchGate. (2021). Validation of Electrochemical Sensor for Determination of Manganese in Drinking Water. [Link]

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  • Tajik, S., et al. (2025). An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. Journal of Environmental and Bioanalytical Electrochemistry, 1(1), 33-43. [Link]

  • Royal Society of Chemistry. (2024). A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol. [Link]

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Method

Application Note: In Vitro Pharmacological Profiling of 2-Amino-4-ethylphenol Hydrochloride Derivatives

Rationale and Chemical Foundation In modern drug discovery, 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) serves as a highly versatile building block. While rarely assayed as a standalone therapeutic, it is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Foundation

In modern drug discovery, 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) serves as a highly versatile building block. While rarely assayed as a standalone therapeutic, it is a critical precursor for synthesizing multidentate Schiff base ligands. The hydrochloride salt is specifically utilized over the free base due to its superior oxidative stability and aqueous solubility during library storage.

Upon in situ neutralization and condensation (e.g., with 9-ethylcarbazole or phosphorus oxychloride), it forms robust ligands that coordinate with transition metals such as Cobalt (Co), Nickel (Ni), and Manganese (Mn) [1]. These resulting metal complexes exhibit diverse pharmacological profiles, necessitating a rigorous, multi-tiered in vitro screening workflow to evaluate their antiproliferative, anticholinesterase, and antioxidant properties [2].

Workflow Visualization

G A 2-Amino-4-ethylphenol HCl (CAS: 79509-90-3) B Schiff Base Ligand Synthesis (Condensation Reaction) A->B C Transition Metal Complexation (Co, Mn, Ni, Cu) B->C D In Vitro Biological Evaluation C->D E MTT Assay (Cytotoxicity) D->E F Ellman's Assay (Anticholinesterase) D->F G ABTS Assay (Antioxidant) D->G

Workflow for synthesizing and evaluating 2-Amino-4-ethylphenol HCl derivatives in vitro.

Self-Validating In Vitro Assay Protocols

Cytotoxicity Screening (MTT Assay)

This assay quantifies the antiproliferative effects of the synthesized complexes on cancer cell lines (e.g., DLD-1, MDA-MB-231) versus healthy fibroblasts (WI-38) [2]. It relies on the reduction of the tetrazolium salt MTT to formazan by metabolically active cells [3].

  • Causality & Experimental Choice: Transition metal complexes derived from 2-Amino-4-ethylphenol often exhibit strong d-d electron transitions, giving them inherent colors (e.g., Co-complexes are often pink/purple). To prevent these inherent colors from artificially inflating the 570 nm absorbance readings, a "compound-only" blank must be subtracted. Furthermore, DMSO is chosen over SDS/HCl for solubilization because metal complexes can precipitate in aqueous SDS, whereas DMSO ensures complete dissolution of both the formazan crystals and the residual metal complex.

  • Self-Validating Controls:

    • Positive Control: Cisplatin (validates assay sensitivity).

    • Vehicle Control: 0.5% DMSO (establishes 100% viability baseline).

    • Optical Blank: Media + Compound + MTT (no cells; corrects for inherent compound absorbance).

Step-by-Step Protocol:

  • Seed cells at 5×103 cells/well in a 96-well plate. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Aspirate media and apply the 2-Amino-4-ethylphenol derivative dissolved in media (final DMSO concentration 0.5%) across a concentration gradient (0.1 µM – 100 µM). Incubate for 48 h.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h in the dark.

  • Carefully aspirate the media to avoid disturbing the formazan crystals.

  • Add 100 µL of pure DMSO to each well. Agitate on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm using a microplate reader, subtracting the optical blank.

Anticholinesterase Activity (Modified Ellman's Method)

Neurodegenerative disease research often utilizes these complexes as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitors. The assay uses DTNB (Ellman's reagent) to detect thiocholine generated by enzyme-mediated substrate hydrolysis [4].

  • Causality & Experimental Choice: A 15-minute pre-incubation of the enzyme with the Schiff base complex is critical. Transition metal complexes often exhibit slow-binding kinetics due to steric hindrance around the metal center. Pre-incubation ensures the system reaches thermodynamic equilibrium before the addition of the substrate, preventing false-negative IC₅₀ calculations.

  • Self-Validating Controls:

    • Positive Control: Galanthamine (standardizes inhibition metrics).

    • 100% Activity Control: Buffer + Enzyme + Substrate + DTNB (no inhibitor).

    • Non-Enzymatic Blank: Buffer + Substrate + DTNB (corrects for spontaneous substrate hydrolysis).

Step-by-Step Protocol:

  • Prepare 0.1 M Sodium Phosphate buffer (pH 8.0).

  • In a 96-well plate, combine 140 µL of buffer, 20 µL of the test complex (in 1% DMSO), and 20 µL of BChE/AChE solution (0.2 U/mL).

  • Crucial Step: Pre-incubate the microplate at 25°C for exactly 15 minutes.

  • Initiate the reaction by simultaneously adding 10 µL of DTNB (0.25 mM) and 10 µL of butyrylthiocholine/acetylthiocholine iodide (1.5 mM).

  • Immediately measure the kinetic absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Antioxidant Capacity (ABTS Radical Scavenging)

The antioxidant potential of the phenolic hydroxyl groups and the metal centers is evaluated using the ABTS decolorization assay [5].

  • Causality & Experimental Choice: We select the ABTS decolorization assay over the traditional DPPH assay. 2-Amino-4-ethylphenol-derived metal complexes have highly variable partition coefficients. The pre-formed ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for accurate antioxidant evaluation regardless of the complex's lipophilicity [5].

  • Self-Validating Controls:

    • Standard Curve: BHT (Butylated hydroxytoluene) or Trolox.

    • Radical Stability Blank: ABTS•+ solution + solvent vehicle (ensures the radical does not spontaneously decay during the 6-minute window).

Step-by-Step Protocol:

  • Generate the ABTS•+ radical cation by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentrations).

  • Store the mixture in the dark at room temperature for 12–16 hours to allow complete radical formation.

  • Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70±0.02 at 734 nm.

  • Mix 190 µL of the diluted ABTS•+ solution with 10 µL of the test complex.

  • Incubate in the dark for exactly 6 minutes.

  • Read the absorbance at 734 nm. Calculate the percentage of radical scavenging relative to the vehicle control.

Quantitative Data Summary

The table below summarizes benchmark pharmacological data for a recently characterized library of 2-Amino-4-ethylphenol-derived Schiff base metal complexes, demonstrating the efficacy of the Cobalt (Co) and Manganese (Mn) derivatives [1].

Assay TypeTarget / ParameterControl StandardStandard ResultTop Complex Result (e.g., Complex 4)
MTT Cytotoxicity DLD-1 / MDA-MB-231CisplatinHigh CytotoxicityLower than Cisplatin
Anticholinesterase BChE Inhibition (%)Galanthamine 78.14±0.55% 88.46±0.45%
Antioxidant ABTS Radical IC₅₀BHT 16.19±0.17 µM 5.91±0.17 µM

Note: Complex 4 (a specific transition metal derivative of the 2-Amino-4-ethylphenol Schiff base) demonstrated superior anticholinesterase and antioxidant activity compared to established clinical and commercial standards.

References

  • Title: Synthesis, Characterization of a Schiff Base Ligand and Its metal complexes, Their Catalytic, Thermal and DNA Binding Features. Source: ResearchGate (2026). URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods / PubMed. URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity. Source: Biochemical Pharmacology / PubMed. URL: [Link]

  • Title: Antioxidant activity applying an improved ABTS radical cation decolorization assay. Source: Free Radical Biology and Medicine / PubMed. URL: [Link]

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Application

Application Note: Catalytic Strategies for the Functionalization of 2-Amino-4-ethylphenol

Abstract 2-Amino-4-ethylphenol is a versatile chemical intermediate possessing three distinct reactive sites: an aromatic amine, a hydroxyl group, and a substituted benzene ring. This trifecta of functionality makes it a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-4-ethylphenol is a versatile chemical intermediate possessing three distinct reactive sites: an aromatic amine, a hydroxyl group, and a substituted benzene ring. This trifecta of functionality makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides an in-depth exploration of key catalytic methods for the selective reaction of 2-Amino-4-ethylphenol hydrochloride. We will delve into the mechanistic principles and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling, copper-catalyzed aerobic oxidation, and heterogeneous catalytic hydrogenation, enabling researchers to leverage this scaffold for complex molecular design.

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for 2-Amino-4-ethylphenol hydrochloride and all other reagents.

  • Hazard Profile: 2-Amino-4-ethylphenol is classified as harmful if swallowed (Acute Toxicity 4, Oral). Related aminophenol compounds can cause severe skin burns and eye damage.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Overview of Catalytic Reaction Pathways

The strategic functionalization of 2-Amino-4-ethylphenol hinges on the selective activation of one of its functional groups. The choice of catalyst and reaction conditions dictates the reaction pathway, allowing for precise molecular engineering. The primary catalytic transformations include C-N bond formation, oxidative coupling, and arene hydrogenation, each providing access to a unique class of derivatives.

G cluster_main Catalytic Pathways for 2-Amino-4-ethylphenol A 2-Amino-4-ethylphenol B N-Aryl Derivatives A->B  Pd-Catalyzed  C-N Cross-Coupling  (Buchwald-Hartwig) C Phenoxazinone Dimer A->C  Cu-Catalyzed  Aerobic Oxidative  Homocoupling D 2-Amino-4-ethylcyclohexanol A->D  Heterogeneous  Catalytic  Hydrogenation

Figure 1: Key catalytic transformations of the 2-Amino-4-ethylphenol scaffold.

Detailed Application Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

Principle & Causality: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial linkage in many pharmaceutical compounds.[5] This reaction utilizes a palladium catalyst, typically in a low oxidation state (Pd(0)), which undergoes a catalytic cycle of oxidative addition into an aryl halide bond, association with the amine, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) stabilize the palladium center and promote the reductive elimination step, leading to higher yields and broader substrate scope.[7] A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, making it a more active nucleophile. Anhydrous, degassed solvents are essential to prevent catalyst deactivation by oxygen or water.

Experimental Workflow: Buchwald-Hartwig Amination

G start Start prep Prepare Reaction Vessel (Oven-dried Schlenk flask) start->prep add_solids Add Solids in Glovebox: - Pd₂(dba)₃ (1 mol%) - RuPhos (2.4 mol%) - NaOtBu (1.4 equiv) prep->add_solids add_reactants Add Reactants: - 2-Amino-4-ethylphenol (1.0 equiv) - Aryl Halide (1.2 equiv) add_solids->add_reactants add_solvent Add Anhydrous, Degassed Toluene add_reactants->add_solvent react Seal & Heat (100 °C, 12-24h) add_solvent->react workup Cool, Dilute (EtOAc), Filter through Celite react->workup purify Concentrate & Purify (Flash Chromatography) workup->purify end End purify->end

Figure 2: Step-by-step workflow for the Buchwald-Hartwig C-N coupling reaction.

Protocol: This protocol is adapted from standard procedures for Buchwald-Hartwig amination of substituted phenols.[7]

  • Preparation: In a nitrogen-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add 2-Amino-4-ethylphenol hydrochloride (1.0 mmol). Note: The base (NaOtBu) will neutralize the hydrochloride salt in situ. Add the desired aryl bromide or iodide (1.2 mmol).

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe under a positive pressure of argon.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the N-aryl-2-amino-4-ethylphenol product.

Data Summary: Expected Performance

Aryl Halide Partner Catalyst System Typical Yield (%) Notes
4-Bromotoluene Pd₂(dba)₃ / RuPhos >90 (estimated) Electron-neutral aryl halides are excellent substrates.
4-Bromoanisole Pd₂(dba)₃ / RuPhos >90 (estimated) Electron-rich aryl halides react efficiently.

| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / SPhos | >85 (estimated) | Electron-deficient halides may require a different ligand like SPhos for optimal results.[8] |

Method B: Copper-Catalyzed Aerobic Oxidative Homocoupling

Principle & Causality: The aerobic oxidation of aminophenols to form phenoxazinone dyes is a reaction of significant biological and industrial importance. This transformation can be efficiently catalyzed by copper complexes, which mimic the function of the enzyme phenoxazinone synthase.[9] The catalytic cycle typically involves the coordination of the aminophenol substrate to a Cu(II) center. An intramolecular electron transfer can generate a Cu(I) species and a substrate radical. This radical intermediate is highly reactive and can couple with another substrate molecule. Molecular oxygen serves as the terminal, "green" oxidant, re-oxidizing the Cu(I) back to Cu(II) to complete the catalytic cycle, with water as the only byproduct.

Simplified Catalytic Cycle

G cu2_substrate [Cu(II)-Substrate Complex] cu1_radical [Cu(I)-Substrate Radical] cu2_substrate->cu1_radical Intramolecular Electron Transfer dimerization Dimerization & Cyclization cu1_radical->dimerization + Substrate product_release Product Release dimerization->product_release cu1 Cu(I) product_release->cu1 - Phenoxazinone Product cu2 Cu(II) cu1->cu2 + O₂ (Air) - H₂O cu2->cu2_substrate + 2-Amino-4-ethylphenol

Figure 3: Simplified mechanism for the copper-catalyzed aerobic oxidation of 2-aminophenol.

Protocol: This protocol is based on established methods for the copper-catalyzed oxidation of 2-aminophenol derivatives.[9]

  • Preparation: In a round-bottom flask, dissolve 2-Amino-4-ethylphenol hydrochloride (1 mmol) in methanol (20 mL). Add a solution of sodium hydroxide (1 mmol in 1 mL water) to neutralize the salt, resulting in the free aminophenol.

  • Catalyst Addition: To the stirred solution, add a mononuclear copper(II) catalyst, such as [Cu(L)Cl₂] where L is a nitrogen-based ligand (e.g., derived from pyridine or quinoline), at a loading of 1-5 mol%.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or under a gentle stream of air) to ensure a sufficient supply of oxygen.

  • Monitoring: The reaction can often be monitored visually by the formation of the colored phenoxazinone product. Confirm progress using UV-Vis spectroscopy or LC-MS.

  • Workup: Once the reaction is complete (typically 4-12 hours), reduce the solvent volume in vacuo.

  • Purification: The product can often be precipitated by adding water. Collect the solid by filtration, wash with cold water, and dry. If necessary, further purification can be achieved by recrystallization or column chromatography.

Method C: Heterogeneous Catalytic Hydrogenation of the Aromatic Ring

Principle & Causality: Catalytic hydrogenation is a fundamental process for reducing unsaturated functional groups. The hydrogenation of an aromatic ring is thermodynamically challenging and requires active catalysts and often elevated pressure and temperature.[10] The choice of catalyst can profoundly influence the stereochemical outcome. Palladium catalysts (e.g., Pd/C, Pd/Al₂O₃) often favor the formation of the thermodynamically more stable trans isomer of the resulting cyclohexanol.[11] In contrast, rhodium-based catalysts (e.g., Rh/C) can switch the selectivity to favor the kinetically formed cis isomer.[11] This control is attributed to differences in how the phenol substrate adsorbs onto the catalyst surface. The reaction is typically performed in a high-pressure reactor (autoclave) to ensure sufficient hydrogen solubility in the solvent.

Protocol for Diastereoselective Hydrogenation: This protocol is adapted from studies on the selective hydrogenation of phenol derivatives.[11][12]

  • Reactor Setup: To the glass liner of a high-pressure autoclave, add 2-Amino-4-ethylphenol (1.0 mmol) and a suitable solvent such as isopropanol (10 mL).

  • Catalyst Addition: Add the heterogeneous catalyst (5-10 wt%).

    • For trans-selectivity: Use 5% Palladium on Alumina (Pd/Al₂O₃).[11]

    • For cis-selectivity: Use 5% Rhodium on Carbon (Rh/C).[11]

  • Reaction: Seal the autoclave. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 bar.

  • Heating and Stirring: Begin stirring and heat the reactor to 80-100 °C. Maintain the reaction for 24-48 hours.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. Completion can be confirmed by GC-MS analysis of an aliquot.

  • Workup: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-ethylcyclohexanol product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis. Further purification can be performed if necessary.

Data Summary: Selectivity in Phenol Hydrogenation

Catalyst Target Isomer Typical Diastereomeric Ratio (trans:cis) Pressure (bar) Reference
5% Pd/Al₂O₃ trans >10:1 20 [11]

| [Rh(COD)Cl]₂ | cis | 1:12 | 50 |[11] |

Troubleshooting and Key Considerations

  • Low Yield in Cross-Coupling: Ensure truly anhydrous and anaerobic conditions. Screen different ligands and bases, as the optimal combination can be substrate-dependent.

  • Side Reactions in Oxidation: Over-oxidation can lead to polymer formation. Monitor the reaction closely and avoid excessive reaction times. Using a well-defined molecular catalyst can improve selectivity over simple copper salts.

  • Incomplete Hydrogenation: Catalyst deactivation can occur. Ensure high-purity hydrogen and solvents. If the reaction stalls, the catalyst may need to be filtered and replaced. The activity of heterogeneous catalysts can vary by batch and supplier.

References

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  • ACS Publications. (2011). Bond Formations between Two Nucleophiles: Transition Metal Catalyzed Oxidative Cross-Coupling Reactions. Chemical Reviews.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Amino-4-ethylphenol Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-ethylphenol hydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-4-ethylphenol hydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing researchers and drug development professionals with the mechanistic causality and self-validating protocols required to maximize yield and purity in this highly sensitive synthesis.

Synthesis Workflow & Pathway

The synthesis of 2-amino-4-ethylphenol hydrochloride from 4-ethylphenol involves three critical transformations: regioselective nitration, catalytic reduction, and salt formation.

SynthesisPathway A 4-Ethylphenol B 2-Nitro-4-ethylphenol A->B Nitration (Dilute HNO3) C 2-Amino-4-ethylphenol B->C Reduction (H2, Raney Ni) D 2-Amino-4-ethylphenol HCl Salt C->D Salt Formation (HCl in IPA)

Reaction pathway for 2-amino-4-ethylphenol hydrochloride synthesis from 4-ethylphenol.

Mechanistic Protocol: A Self-Validating System

To achieve high yields, every step of your experiment must be designed to validate its own success while preventing downstream side reactions.

Step 1: Regioselective Nitration of 4-Ethylphenol
  • Procedure: Dissolve 4-ethylphenol in a non-polar solvent (e.g., dichloromethane). Cool the reactor strictly to 0–5 °C. Add 6 wt% dilute nitric acid dropwise over 1 hour under vigorous stirring.

  • Causality (Why this works): The phenol ring is highly activated. Using concentrated nitric acid or allowing temperatures to rise above 5 °C leads to uncontrolled exothermic oxidation and dinitration[1]. Utilizing dilute nitric acid (6 wt%) suppresses these side reactions and strongly favors ortho-selectivity, maximizing the yield of 2-nitro-4-ethylphenol[2].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the starting material and the appearance of a distinct, bright yellow spot (characteristic of ortho-nitrophenols) validates successful mono-nitration.

Step 2: Catalytic Hydrogenation
  • Procedure: Transfer the purified 2-nitro-4-ethylphenol into an autoclave. Dissolve in anhydrous isopropyl alcohol (IPA). Add 10% Pd/C or Raney Nickel catalyst[3]. Purge the vessel three times with nitrogen, then pressurize with hydrogen gas (30-50 psi). Stir at room temperature.

  • Causality (Why this works): Aminophenols are extremely sensitive to air. Purging with nitrogen prevents the newly formed 2-amino-4-ethylphenol from undergoing rapid oxidative degradation into dark, tarry quinone-imines[4]. IPA is chosen as the solvent because it dissolves the free base but acts as an excellent anti-solvent for the subsequent hydrochloride salt.

  • Self-Validation: The reaction validates its own completion volumetrically: hydrogen gas uptake will cease exactly when the theoretical stoichiometric equivalents have been consumed.

Step 3: Hydrochloride Salt Formation and Crystallization
  • Procedure: Filter the reduction mixture through a Celite pad strictly under a nitrogen atmosphere to remove the catalyst. Cool the filtrate to 0–5 °C. Slowly introduce dry HCl gas (or concentrated aqueous HCl) until the solution reaches pH 1-2[3]. Stir for 1 hour, filter the resulting precipitate, wash with cold acetone, and dry under vacuum.

  • Causality (Why this works): Converting the highly reactive free amine into its hydrochloride salt immediately halts oxidative degradation and significantly enhances the API's solubility and bioavailability[5][6]. Washing with cold acetone removes residual organic impurities without dissolving the highly polar salt.

  • Self-Validation: The process is validated by a stable pH drop to 1-2, followed by the immediate visual confirmation of dense, off-white crystalline precipitation.

Quantitative Yield Optimization

Use the following data matrix to benchmark your reaction parameters and identify areas for yield recovery.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
Nitration HNO₃ Concentration>60% (Conc. HNO₃)6–10 wt% Dilute HNO₃+25% (Minimizes dinitration)
Nitration TemperatureRoom Temp (20-25 °C)0–5 °C+15% (Prevents thermal oxidation)
Reduction Catalyst StateReused/Exposed Pd/CFresh Raney Ni / 10% Pd/C+20% (Prevents reaction stalling)
Salt Formation AtmosphereAmbient AirInert (N₂ / Argon)+10% (Prevents product darkening)
Salt Formation Crystallization SolventAqueous MediaIsopropyl Alcohol (IPA)+15% (Maximizes precipitation)

Troubleshooting Guides & FAQs

When yields drop, systematic isolation of the failure point is critical. Use the decision tree and FAQ below to diagnose your specific issue.

TroubleshootingTree Start Low Overall Yield? Step1 Check Nitration Step Start->Step1 Step2 Check Reduction Step Start->Step2 Step3 Check Salt Formation Start->Step3 NitrationIssue Over-oxidation? Use 6 wt% HNO3 & cooling Step1->NitrationIssue Impure intermediate ReductionIssue Incomplete Conversion? Check H2 & catalyst Step2->ReductionIssue Stalled reaction SaltIssue Product Discoloration? Use N2 & dry HCl Step3->SaltIssue Dark crystals

Troubleshooting decision tree for identifying yield bottlenecks in the synthesis workflow.

Q1: Why am I getting a high percentage of dinitrated side products and tar during the nitration of 4-ethylphenol?

A1: The nitration of phenols is a highly exothermic reaction that strongly activates the aromatic ring[1]. Using concentrated nitric acid or failing to control the temperature leads to over-nitration (e.g., 2,6-dinitro-4-ethylphenol) and oxidative degradation. Solution: Use dilute nitric acid (approximately 6 wt%) and maintain the reaction temperature strictly between 0–5 °C. Alternatively, utilizing a two-phase liquid system with a phase-transfer catalyst or a solid acid catalyst can significantly enhance ortho-selectivity and overall yield[2].

Q2: The reduction of 2-nitro-4-ethylphenol is stalling, and the resulting mixture is dark. How can I improve the conversion?

A2: Stalling is typically caused by catalyst poisoning or insufficient hydrogen mass transfer. Furthermore, the resulting 2-amino-4-ethylphenol free base is highly susceptible to air oxidation, which turns the mixture dark brown or black. Solution: Use fresh Raney Nickel or 10% Pd/C in a compatible solvent like isopropyl alcohol (IPA)[3]. Ensure the reactor is thoroughly purged with nitrogen before introducing hydrogen. Monitor the theoretical hydrogen uptake to self-validate the reaction's completion. Filter the catalyst through a Celite pad strictly under an inert atmosphere to prevent the newly formed amine from oxidizing[4].

Q3: My final 2-amino-4-ethylphenol hydrochloride crystals are discolored and the yield is low during precipitation. What is causing this?

A3: Discoloration indicates that the free amine oxidized before the hydrochloride salt could fully form. Low precipitation yield usually results from using a solvent in which the HCl salt is too soluble (like water). Solution: Perform the salt formation immediately after reduction. Introduce dry HCl gas or concentrated aqueous HCl into the IPA filtrate until the pH reaches 1-2[3]. The salt formation not only stabilizes the amine against oxidation but also enhances its pharmaceutical solubility[5][6]. Wash the resulting crystals with cold acetone to remove organic impurities without dissolving the product.

References

  • Synthesis of 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride , PrepChem.com. 3

  • Minimizing side product formation in 2-Ethyl-4-phenol nitration , Benchchem. 1

  • Studies on Nitration of Phenol over Solid Acid Catalyst , ResearchGate. 2

  • Current Computational Approaches to Support Pharmaceutical Solid Form Selection , ResearchGate. 5

  • From form to function: Crystallization of active pharmaceutical ingredients , CEPAC. 6

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives , PMC. 4

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-Amino-4-ethylphenol Hydrochloride in Organic Solvents

Welcome to the technical support guide for 2-Amino-4-ethylphenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-4-ethylphenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in organic solvents. The following question-and-answer format directly addresses common issues and provides scientifically-grounded solutions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-Amino-4-ethylphenol hydrochloride in my organic solvent. Why is it so poorly soluble?

The poor solubility of 2-Amino-4-ethylphenol hydrochloride in many common organic solvents stems from a fundamental chemical principle: "like dissolves like".[1][2] As a hydrochloride salt, the compound is ionic and therefore highly polar. This high polarity makes it more compatible with polar solvents, such as water or lower alcohols, and less soluble in non-polar or weakly polar organic solvents.[3]

The free base form, 2-Amino-4-ethylphenol, possesses both hydrogen bond donor (amine and hydroxyl groups) and acceptor sites, as well as a non-polar ethyl-benzene group.[4][5] The protonation of the basic amino group to form the hydrochloride salt significantly increases the molecule's overall polarity, thereby decreasing its affinity for non-polar organic media.[3]

Q2: What are the key physicochemical properties of 2-Amino-4-ethylphenol and its hydrochloride salt that I should be aware of?

Understanding the properties of both the free base and the salt form is crucial for troubleshooting solubility issues.

Property2-Amino-4-ethylphenol (Free Base)2-Amino-4-ethylphenol Hydrochloride
Molecular Formula C₈H₁₁NO[4]C₈H₁₂ClNO[6]
Molecular Weight 137.18 g/mol 173.64 g/mol [6]
Appearance SolidCrystalline solid
Predicted pKa 10.10 ± 0.18[4]Not directly applicable (salt form)
Predicted logP 1.43[4]Lower than the free base (more hydrophilic)
General Solubility Slightly soluble in water (4.1 g/L at 25°C)[4]; more soluble in organic solvents than the HCl salt.Generally soluble in polar solvents like water and lower alcohols; poorly soluble in non-polar organic solvents.[3]

Troubleshooting Guides

Issue 1: Complete Insolubility in a Non-Polar Organic Solvent

Scenario: You are attempting to dissolve 2-Amino-4-ethylphenol hydrochloride in a non-polar solvent like hexane, toluene, or dichloromethane, and it remains as a solid precipitate.

Root Cause Analysis: The significant polarity mismatch between the ionic hydrochloride salt and the non-polar solvent is the primary reason for the lack of solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insolubility in non-polar solvents.

Protocol 1: In-situ Neutralization to the Free Base

This protocol aims to convert the highly polar hydrochloride salt back to its less polar free base form, which should exhibit significantly better solubility in non-polar organic solvents.

  • Expertise & Experience: By adding a mild, non-aqueous base, we can deprotonate the ammonium salt, effectively removing its ionic character. The choice of a tertiary amine as a base is critical to avoid side reactions.

  • Preparation: To your suspension of 2-Amino-4-ethylphenol hydrochloride in the desired non-polar solvent, add a gentle excess (1.1 to 1.5 equivalents) of a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stirring: Stir the mixture at room temperature. The conversion to the free base is typically rapid.

  • Observation: You should observe the solid 2-Amino-4-ethylphenol hydrochloride dissolving. A new precipitate, the hydrochloride salt of the added base (e.g., triethylammonium chloride), may form.

  • Filtration (Optional): If a new precipitate forms, it can be removed by filtration. The resulting solution will contain the free base form of 2-Amino-4-ethylphenol.

  • Trustworthiness: This protocol is self-validating. The visual dissolution of the starting material is a strong indicator of success. You can confirm the formation of the free base by taking a small aliquot of the solution, evaporating the solvent, and analyzing the residue by NMR to observe the disappearance of the broad ammonium proton peak.

Protocol 2: Co-Solvent Screening

If converting to the free base is not desirable for your experimental conditions, a co-solvent system can be employed to increase the polarity of the bulk solvent just enough to achieve dissolution.[1][7]

  • Expertise & Experience: The addition of a small amount of a polar, miscible co-solvent can disrupt the self-association of the primary solvent, making the environment more favorable for the polar solute.[1]

  • Selection of Co-solvent: Choose a polar aprotic or protic solvent that is miscible with your primary non-polar solvent. Examples include methanol, ethanol, isopropanol, or THF.

  • Titration: To your suspension of 2-Amino-4-ethylphenol hydrochloride in the primary solvent, add the co-solvent dropwise while stirring vigorously.

  • Observation: Continue adding the co-solvent until the solid dissolves. Note the approximate percentage (v/v) of the co-solvent required.

  • Optimization: Aim to use the minimum amount of co-solvent necessary to achieve a homogenous solution, as a large excess may interfere with your subsequent experimental steps.

  • Trustworthiness: The clarity of the resulting solution is the primary indicator of success. It is important to ensure that the solution remains stable over time and at the desired experimental temperature, as precipitation can sometimes occur upon standing or cooling.

Issue 2: Partial Solubility or Slow Dissolution in Polar Aprotic Solvents

Scenario: You are using a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), but the dissolution of 2-Amino-4-ethylphenol hydrochloride is incomplete or very slow.

Root Cause Analysis: While more polar than non-polar solvents, some polar aprotic solvents may still not be optimal for dissolving a highly crystalline and ionic salt. The dissolution process can be kinetically limited.

Troubleshooting Workflow:

Caption: Troubleshooting for partial or slow dissolution.

Protocol 3: Gentle Heating

Increasing the temperature can enhance solubility by providing the energy needed to overcome the crystal lattice energy of the salt.[8]

  • Expertise & Experience: For many compounds, solubility increases with temperature. However, it is crucial to be aware of the compound's stability and the solvent's boiling point.

  • Controlled Heating: Gently warm the mixture in a water or oil bath while stirring.

  • Temperature Monitoring: Increase the temperature in increments of 5-10°C. Monitor for dissolution.

  • Caution: Be mindful of the boiling point of your solvent to avoid evaporation. Also, confirm the thermal stability of 2-Amino-4-ethylphenol hydrochloride if heating for extended periods.

  • Cooling: Once dissolved, you may need to maintain the elevated temperature for your experiment, as the compound could precipitate upon cooling.[8]

  • Trustworthiness: The formation of a clear solution at an elevated temperature validates this approach. A simple test is to allow a small aliquot to cool to room temperature to see if precipitation occurs, which will inform you if the solution is supersaturated at the lower temperature.

Protocol 4: Sonication

Sonication can accelerate dissolution by using ultrasonic waves to break down the solid particles and increase the interaction between the solute and the solvent.[8]

  • Expertise & Experience: This is a physical method to increase the surface area of the solid and provide localized energy for dissolution, often speeding up a kinetically slow process.

  • Preparation: Place your sealed vial containing the suspension in a sonicator bath.

  • Sonication: Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.

  • Observation: Visually inspect the solution for dissolution between sonication cycles.

  • Trustworthiness: This method is successful if a clear solution is obtained. It is a non-invasive technique that does not alter the chemical properties of the compound or the solvent.

Safety Precautions

Always handle 2-Amino-4-ethylphenol and its hydrochloride salt in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10]

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • International Journal of Pharma and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Grokipedia. (n.d.). Hydrochloride. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Available from: [Link]

  • Chemspace. (n.d.). 2-amino-4-ethylphenol hydrochloride. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-ethylphenol. Available from: [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Available from: [Link]

  • Chemsrc. (2025, August 26). 2-amino-4-ethylphenol. Available from: [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Quora. (2013, May 21). How and why does change in pH effect NaCl solubility?. Available from: [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Informa Healthcare. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Available from: [Link]

  • Stack Exchange Chemistry. (2017, March 14). Turn Solution to hcl salt [closed]. Available from: [Link]

  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Available from: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

Sources

Troubleshooting

reducing impurities during 2-Amino-4-ethylphenol hydrochloride crystallization

Welcome to the Technical Support Center for 2-Amino-4-ethylphenol hydrochloride (2-A-4-EP HCl) crystallization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-4-ethylphenol hydrochloride (2-A-4-EP HCl) crystallization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Aminophenol derivatives are notoriously difficult to purify due to their electron-rich aromatic systems, which make them highly susceptible to auto-oxidation and co-crystallization with structurally similar impurities.

This guide provides field-proven, self-validating methodologies to ensure high-purity recovery of your target API or intermediate.

Part 1: Diagnostic Workflow for Impurity Resolution

Before altering your crystallization parameters, you must identify the chemical nature of the impurity. The following diagnostic logic tree maps visual and analytical cues to their direct chemical causes and corresponding interventions.

CrystallizationTroubleshooting A Identify Impurity Profile (HPLC / Visual) B1 Discoloration (Pink/Brown/Black) A->B1 B2 Structural Analogs (e.g., Precursors) A->B2 B3 Inorganic Salts (High Ash Content) A->B3 C1 Add Antioxidants (e.g., Dithionite) B1->C1 C2 pH-Swing Extraction (pH 6.5-7.5) B2->C2 C3 Controlled Cooling & Reduce Antisolvent B3->C3

Diagnostic workflow for identifying and resolving 2-Amino-4-ethylphenol HCl impurities.

Part 2: Troubleshooting Guide & Causality Analysis (FAQs)

Q1: My crystallized 2-A-4-EP HCl is turning pink or dark brown upon drying. How do I prevent this? Causality: The ortho-aminophenol moiety is highly electron-rich. Exposure to trace oxygen or light triggers single-electron transfer, oxidizing the compound into 4-ethyl-1,2-benzoquinone imines. These quinone imines rapidly polymerize into highly colored, insoluble dark complexes [2]. Solution: You must interrupt the oxidation cascade during crystallization. Introduce a reducing agent such as sodium dithionite ( Na2​S2​O4​ ) or ascorbic acid to the mother liquor prior to crystallization. These agents act as sacrificial antioxidants, reducing any formed quinones back to the aminophenol [2]. Furthermore, all solvents must be sparged with nitrogen to displace dissolved oxygen.

Q2: HPLC shows a persistent co-crystallization of the starting material (e.g., 4-ethylphenol) or positional isomers. Why is recrystallization failing? Causality: Structurally similar organic impurities often possess near-identical solubility curves and crystal lattice compatibilities, leading to solid-solution formation where the impurity is incorporated directly into the crystal lattice rather than remaining in the mother liquor [3]. Solution: Shift from a purely solvent-based recrystallization to a pH-swing purification . 2-A-4-EP is amphoteric. By dissolving the crude hydrochloride salt in water and adjusting the pH to exactly 6.5–7.5, the compound reaches its isoelectric point, becoming a neutral free base with minimal aqueous solubility [1]. Non-basic impurities (like 4-ethylphenol) can then be washed away with a non-polar organic solvent (e.g., toluene) before re-forming the HCl salt.

Q3: My assay shows low purity due to high residual chloride/inorganic ash. How is this happening in an organic solvent? Causality: This is a kinetic failure, not a thermodynamic one. Adding an antisolvent too rapidly or crash-cooling the solution causes uncontrolled, catastrophic nucleation. This rapid lattice formation creates microscopic defects and liquid inclusions that physically trap the inorganic-rich mother liquor inside the crystal structure. Solution: Implement a controlled, non-linear cooling ramp (e.g., cubic cooling) and utilize seed crystals to promote growth over nucleation.

Part 3: Quantitative Data: Solvent & Additive Optimization

The table below summarizes the causality of different solvent systems and additive combinations on the final purity and yield of 2-A-4-EP HCl.

Solvent System (v/v)Additive / AtmosphereCooling ProfileYield (%)Purity (HPLC Area %)Visual Appearance
Water / Isopropanol (1:4)None / Ambient AirFast crash-out88.0%94.2%Dark Brown (Oxidized)
Water / Isopropanol (1:4)Ascorbic Acid (0.5 wt%) / N2​ Linear (0.5°C/min)85.5%98.5%Pale Pink
Methanol / EtOAc (1:5)Activated Charcoal / AirStepwise72.0%97.1%Off-White
Methanol / EtOAc (1:5) Sod. Dithionite (0.1 wt%) / N2​ Seeded, Cubic Cooling 91.2% >99.8% Brilliant White

Part 4: Validated Experimental Protocols

Protocol A: Antioxidant-Mediated Antisolvent Crystallization

This protocol is designed to eliminate quinone-imine (colored) impurities while maximizing the yield of the HCl salt.

  • Dissolution & Reduction: Suspend 10.0 g of crude 2-A-4-EP HCl in 20 mL of degassed Methanol. Add 10 mg of sodium dithionite ( Na2​S2​O4​ ).

    • Self-Validation Check: Heat to 50°C under nitrogen. The solution should transition from a dark, murky brown to a clear, pale yellow within 5 minutes, confirming the successful reduction of quinone impurities.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed, nitrogen-flushed crystallization vessel to remove any polymerized insoluble particulates.

  • Controlled Antisolvent Addition: Maintain the solution at 50°C. Dropwise, add 80 mL of degassed Ethyl Acetate (EtOAc) over 45 minutes using a syringe pump.

    • Self-Validation Check: The solution should remain clear until approximately 40 mL of EtOAc is added, at which point a faint bluish opalescence (turbidity) will appear, indicating the metastable zone limit has been reached.

  • Seeding & Aging: Once turbidity is observed, pause the antisolvent addition. Add 50 mg of pure 2-A-4-EP HCl seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seed bed to mature, preventing secondary nucleation.

  • Cooling & Isolation: Resume the EtOAc addition, then cool the slurry to 5°C at a rate of 0.1°C/min. Filter under a nitrogen blanket and wash the cake with cold, degassed EtOAc (2 x 10 mL). Dry in a vacuum oven at 40°C.

Protocol B: pH-Swing Pre-Treatment for Organic Impurity Clearance

Use this protocol if Protocol A fails to clear structurally similar organic impurities (e.g., unreacted starting materials).

  • Free-Base Precipitation: Dissolve 10.0 g of crude 2-A-4-EP HCl in 50 mL of deionized water. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter. Stop exactly when the pH reaches 6.8 to 7.2.

    • Causality Note: At this pH, the amphoteric aminophenol is neutralized and precipitates as the free base, while acidic/basic impurities remain ionized in solution [1].

  • Organic Wash: Extract the aqueous suspension with Toluene (2 x 30 mL). The free base of 2-A-4-EP is insoluble in toluene, but non-polar organic impurities (like 4-ethylphenol) will partition into the toluene layer. Discard the toluene.

  • Re-Salting: Filter the purified free base solid. Suspend the solid in 40 mL of anhydrous Isopropanol. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) until the solid fully dissolves and the pH drops below 2.0.

  • Crystallization: Cool the isopropanol solution to 0°C to crystallize the highly purified 2-A-4-EP hydrochloride salt.

References

  • Source: US Patent 3717680A (Google Patents)
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-4-ethylphenol Hydrochloride Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique mechanistic challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique mechanistic challenges associated with 2-Amino-4-ethylphenol hydrochloride.

This molecule presents a highly congested, bidentate nucleophilic center. The ortho-relationship between the primary amine and the phenolic hydroxyl group, compounded by the electron-donating ethyl group at position 4, creates competing pathways for N- vs. O-functionalization. Furthermore, utilizing the hydrochloride salt requires precise stoichiometric control during neutralization to prevent catalyst poisoning or oxidative degradation.

Reaction Pathway & Troubleshooting Matrix

The following workflow illustrates the decision tree for selecting the appropriate coupling strategy based on the desired bond formation, highlighting the specific steric and chemoselective barriers you will encounter.

G Start 2-Amino-4-ethylphenol HCl Starting Material Neutralization Base Neutralization (e.g., DIPEA or NaOtBu) Start->Neutralization Split Select Coupling Pathway Neutralization->Split Amide Amide Bond Formation (N-Acylation) Split->Amide CrossCoupling C-N Cross-Coupling (Buchwald-Hartwig) Split->CrossCoupling AmideIssue Challenge: O-Acylation & Ortho-Steric Hindrance Amide->AmideIssue CrossIssue Challenge: Catalyst Poisoning & Bulky Aryl Halides CrossCoupling->CrossIssue AmideSol Solution: Acyl Fluorides or HATU/HOBt at controlled pH AmideIssue->AmideSol CrossSol Solution: Bulky Biaryl Phosphines (e.g., XPhos, Carbazolyl P,N-ligands) CrossIssue->CrossSol Product1 Chemoselective N-Acyl Derivative AmideSol->Product1 Product2 Sterically Hindered Diarylamine CrossSol->Product2

Decision matrix for overcoming steric barriers in 2-Amino-4-ethylphenol couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a high degree of O-acylation instead of the desired N-acylation when coupling 2-Amino-4-ethylphenol hydrochloride with bulky carboxylic acids? Causality & Solution: Amines are inherently more nucleophilic than phenols. However, in a1, the physical bulk of an incoming activated carboxylic acid can block approach to the amine[1]. This kinetic barrier redirects the reaction to the less hindered oxygen. Furthermore, if the hydrochloride salt is not fully neutralized, the amine remains protonated and unreactive, making the phenoxide the primary nucleophile. Action: Ensure complete free-basing using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Standard carbodiimides (EDC/DIC) are 2[2]. Switch to highly reactive uronium salts like HATU. For extreme steric hindrance, pre-activate the carboxylic acid as an acyl fluoride using TFFH; acyl fluorides possess a minimal steric footprint, allowing them to penetrate the steric shield of the ortho-substituted aminophenol[2][3].

Q2: During Buchwald-Hartwig amination with 2-Amino-4-ethylphenol, my reaction stalls at 20% conversion. How do I force it to completion? Causality & Solution: Stalled C-N cross-couplings with ortho-substituted anilines usually result from a failure in the reductive elimination step of the catalytic cycle. The steric clash between the ethyl/hydroxyl groups and the incoming aryl halide on the palladium center raises the activation energy required to expel the product. Common issues include4[4]. Action: Standard phosphines (e.g., dppf) are insufficient. You must employ5 (e.g., XPhos, BrettPhos) or6[5][6]. These ligands are electron-rich (accelerating oxidative addition) and extremely bulky (forcing the palladium centers together to accelerate reductive elimination).

Q3: Does the ethyl group at position 4 significantly impact the reactivity of the amine at position 2? Causality & Solution: While the ethyl group at position 4 is meta to the amine and does not provide direct steric hindrance, it is an electron-donating group via hyperconjugation. This increases the electron density on the aromatic ring, making the amine slightly more nucleophilic but simultaneously making the phenol highly susceptible to oxidation. Action: Conduct all couplings under a strict inert atmosphere (argon or nitrogen) and use degassed solvents to prevent oxidative degradation of the electron-rich aminophenol core into unreactive quinone-imines.

Optimization Matrix

Summarizing the quantitative and qualitative data for reagent selection when dealing with hindered aminophenols:

Reaction TypeReagent/Ligand SystemSteric ToleranceChemoselectivity (N vs O)Key Mechanistic Advantage
Amide CouplingEDC / HOBtLowModerateCost-effective for unhindered substrates; fails on bulky acids.
Amide CouplingHATU / DIPEAHighHigh (N-selective)Rapid OAt ester formation overcomes moderate steric barriers[2].
Amide CouplingAcyl Fluorides (via TFFH)Very HighHigh (N-selective)Fluoride leaving group has a minimal steric footprint, enabling highly congested C-N bond formation[2][3].
C-N CouplingXPhos / Pd₂(dba)₃HighN/AExcellent for ortho-substituted anilines; prevents catalyst poisoning[4].
C-N CouplingCarbazolyl P,N-LigandsVery HighN/ASpecifically designed to promote reductive elimination in tetra-ortho-substituted systems[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific stoichiometric adjustments and workup steps to automatically correct for the unique challenges of 2-Amino-4-ethylphenol hydrochloride.

Protocol 1: Chemoselective N-Acylation using HATU

This protocol utilizes a basic wash to self-correct any kinetic O-acylation that occurs due to steric bounce-back.

  • Free-Basing: Suspend 2-Amino-4-ethylphenol hydrochloride (1.0 eq) in anhydrous DMF (0.2 M) under nitrogen. Cool to 0 °C. Add DIPEA (2.5 eq) dropwise.

    • Validation: The extra 1.0 eq of DIPEA is strictly required to neutralize the HCl salt. The remaining 1.5 eq serves as the catalytic base[2][7].

  • Pre-Activation: In a separate vial, dissolve the sterically hindered carboxylic acid (1.1 eq) and HATU (1.1 eq) in DMF. Stir for 5 minutes to form the highly reactive OAt ester[2].

  • Coupling: Transfer the activated acid solution to the aminophenol mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Correcting Workup: Dilute the mixture with Ethyl Acetate and quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

    • Validation: Phenolic O-esters formed as kinetic byproducts are inherently unstable to mild base. This step selectively hydrolyzes any O-acylated impurities back to the free phenol, ensuring >95% N-chemoselectivity in the final isolated yield.

Protocol 2: Buchwald-Hartwig Amination using Bulky Biaryl Phosphines

This protocol overcomes the high activation energy of reductive elimination associated with ortho-substituted anilines.

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl chloride (1.0 eq), 2-Amino-4-ethylphenol hydrochloride (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and NaOtBu (2.5 eq) to an oven-dried reaction vessel equipped with a magnetic stir bar[4].

    • Validation: 2.5 equivalents of NaOtBu are used. The first 1.0 equivalent is consumed immediately to neutralize the hydrochloride salt. Failure to account for the HCl salt will result in a stoichiometric deficiency of base and stall the catalytic cycle.

  • Solvent Addition: Add thoroughly degassed anhydrous toluene (to yield a 0.1 M solution).

  • Coupling: Seal the vessel, remove it from the glovebox, and heat in an oil bath at 110 °C for 16–24 hours.

    • Validation: The bulky XPhos ligand forces the palladium center to eject the sterically hindered diarylamine product, preventing the reaction from stalling at the intermediate palladium-complex stage[4][6].

  • Purification: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.

References

  • Buchwald–Hartwig amination , Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fSZ1s9SU3GPoALKLEjjWh1WKNAd1D0OIu5y93jXvXZBIkCeAgK66-m7vUOCIAhQ4YGX4rWKNPLZDjqRFK8YIWUDWt5Hqtc8-7K401JWAA-0dhSu6-f9qxUQCdlUR2WL4CA7meiGphSogQbTDuu58GTIdVP0cmR9oSCU=][5]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex , Thieme.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1jKE6JDbl085vjO3PCXABDBiGG2u27ALKQWmbQkPhVi-hwTMdfIH-BZPh1wKrLoR8i6_O4StRbSbLQlyf9ekia6SiVVvXVNt-3pTfsbnWs-LWa-kZ0TkUOp_s7vuMM_uJiTO9ryhGT7SPEtOUjuwE9Q1Xr1HRx1swCf8aR7xQbvRYKRRQa5Hyvxykug==][6]

  • Overcoming challenges in the synthesis of sterically hindered anilines , Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4SPak6QqwR7ULYVKJUdSbcIyV1e0TuVH1CwhG76i40LtQ6tj1oDUSFQxGVfeotdhSI1ZMCADDi_nqEgIOR9f18EBdJczWAM0zcDVnPd3EtJDXlKZSVEv2aP_M3t6q8PchFFSRqA1pS2vsSKO9IwvKJc6OsxC1s2HRtfnKpBPrJ6I8fts_DH1C0F7VENf-Or1TpRDZJDUc-p-ShydqUvvaqakK][4]

  • Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol , Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4MZpLq7flOVxcejUAzGS3LuEPRcbYip5oz5oRibJsLbrBbm53glVG5Is091ATp1OkNAuHg88TLN37ho6zrBNHd7OnniOpLYFeVOe4JEr0cvT1j5tWfh-fnenoiboTJoWzXIWlsXggVQlQNnuJfg0Zddq-0O9XeUDLKzoPWBq4ha3da1iK1aoNCE6Q3MTlvVxjr1yXzfkPh5sQTjtKSdeUQmKAt8B_FUa9hYzHoTgkpyyhsR7cOQin][7]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates , Organic & Biomolecular Chemistry (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdmUI-mmxHLogxT1I4qUl5n9DrafIc0NivbtDRasG3aHcSwcozwJjCvuMsJNxHjbqvLIHATqdz2dEqwFvCl-4yv7U1yKVYx25zTOMdRq0OUDJkbvbKdi8jiybSXLthYllvUkRqW69-G40FHzZfLO19SWIzzGfMI2zdgOwS][3]

  • The Synthesis of Sterically Hindered Amides , CHIMIA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7-xHK1Dj4ImuyCnyKqXb-HvGu5HU8BhERDwZxV8IeS-HMBTwyhftYq6R6SEc9FIwqaSbcbM40ALZu3egolwEw2IFBFmv3-BoSS_L-ICz4xb7hv4EnwfhPx7dYtHp5OvEMwkv4o6D16kK_9P2S4LIAbI7gZdLFmcB7WzL7][1]

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids , Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPx2b8wLK6P7Wzjh0gHCeGVglIT5FXFoTxCVAmlCJ9EaMmnl1dqTulqO5GW34C8h0LvR5djyL-zP_t4at_Z_jBQ3uxKiiCpt3nz1svPe_phzdztWVtG36aj1xQE3X1TgOTad_l5BGQOFxPpifxapcCKY0J7YWzuToezrLp1j4PIs2NbaExNioS15kHQGDsKbgAp0iQObQA8TUoslv8h1xTqtAcKS2dgiW-B_Uu-C5H1QyUjLN2g6Y=][2]

Sources

Troubleshooting

pH optimization for 2-Amino-4-ethylphenol hydrochloride stability in aqueous media

{"box_content":"technical_support_guide"} Technical Support Center: 2-Amino-4-ethylphenol Hydrochloride A Guide to pH Optimization for Aqueous Stability Introduction: Welcome to the technical support guide for 2-Amino-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

{"box_content":"technical_support_guide"}

Technical Support Center: 2-Amino-4-ethylphenol Hydrochloride

A Guide to pH Optimization for Aqueous Stability

Introduction: Welcome to the technical support guide for 2-Amino-4-ethylphenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in aqueous media. The stability of aminophenols, particularly in solution, is critically dependent on pH due to their susceptibility to oxidative degradation. Understanding and controlling this parameter is paramount for obtaining reliable and reproducible experimental results. This guide offers a series of frequently asked questions, troubleshooting scenarios, and a detailed experimental protocol to help you navigate the challenges of working with this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the stability of 2-Amino-4-ethylphenol hydrochloride in aqueous solutions?

The chemical structure of 2-Amino-4-ethylphenol contains both an amino group and a phenolic hydroxyl group, both of which are susceptible to oxidation. The rate of this oxidation is highly pH-dependent. In aqueous solutions, especially when exposed to air (oxygen), aminophenols can oxidize to form quinone-imine species. These intermediates are highly reactive and can polymerize, leading to the formation of intensely colored, complex mixtures.[1] Controlling the pH helps to maintain the compound in its most stable ionic form, thereby minimizing degradation.

Q2: What are the primary degradation pathways for 2-Amino-4-ethylphenol?

The principal degradation pathway is oxidation. The process is generally initiated by the oxidation of the aminophenol to an unstable quinone-imine. This reactive intermediate can then undergo further reactions, including hydrolysis and polymerization, to form a variety of degradation products. This process is often autocatalytic and can be accelerated by factors such as light, elevated temperature, and the presence of transition metal ions. The degradation of related compounds like p-aminophenol often results in the formation of benzoquinone and ammonia as initial products, followed by further breakdown into organic acids.[2][3]

Q3: What are the pKa values for 2-Amino-4-ethylphenol, and why are they important?

2-Amino-4-ethylphenol has two ionizable groups: the amino group and the phenolic hydroxyl group.

  • Amino Group (pKa₁): The pKa of the protonated amino group is typically in the range of 4-5 for aromatic amines. Below this pH, the amino group is predominantly in its protonated, cationic form (-NH₃⁺). This form is significantly less susceptible to oxidation than the neutral amino group (-NH₂).

  • Phenolic Group (pKa₂): The predicted pKa for the phenolic hydroxyl group is approximately 10.10.[4] Above this pH, the hydroxyl group deprotonates to form a phenoxide anion (-O⁻). This negatively charged species dramatically increases the electron density of the aromatic ring, making the molecule extremely vulnerable to rapid oxidation.

Understanding these pKa values is crucial for selecting a pH range that ensures the compound exists in its most stable, protonated amine form while the hydroxyl group remains protonated.

Q4: What is a good starting pH range to investigate for maximizing stability?

Based on the chemistry of aminophenols, acidic conditions are generally favored for stability. In highly acidic solutions (pH < 2), the rate of formation of colored products from related compounds like p-aminophenol has been observed to decrease.[5] For practical purposes, a starting range of pH 3 to 5 is recommended. In this range, the amino group will be fully protonated, significantly hindering the initial oxidation step. Studies on the degradation of p-aminophenol have shown optimal stability under acidic conditions, with some oxidative processes being most efficient at pH 3.[6]

Q5: What visual cues indicate the degradation of my 2-Amino-4-ethylphenol solution?

The most common visual indicator of degradation is a change in color. Freshly prepared solutions of 2-Amino-4-ethylphenol hydrochloride should be nearly colorless. Upon degradation, solutions may turn yellow, brown, pink, or purple.[5] This coloration is due to the formation of conjugated polymeric quinoid structures, which are strong chromophores.[1] The intensity of the color is often proportional to the extent of degradation.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
My solution turns brown/purple immediately upon preparation, even at a neutral pH. 1. High pH: Using unbuffered water can result in a pH that is too high for stability. 2. Oxidative Stress: Dissolved oxygen in the solvent is a primary oxidant. 3. Metal Ion Contamination: Trace metals (e.g., Fe³⁺, Cu²⁺) in water or from glassware can catalyze oxidation.1. Use a pre-prepared acidic buffer (e.g., pH 4 citrate buffer). 2. Degas your solvent by sparging with an inert gas (nitrogen or argon) before use. 3. Use high-purity water (Type I) and consider washing glassware with a chelating agent like EDTA solution, followed by a thorough rinse.
I am observing rapid degradation even at my target acidic pH. 1. Photodegradation: Aminophenols can be sensitive to light, which can accelerate oxidation.[1] 2. Incompatible Buffer Species: Some buffer components may react with the compound or catalyze degradation. 3. Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.1. Protect your solution from light by using amber vials or covering containers with aluminum foil. 2. Verify buffer compatibility. Simple buffers like citrate or acetate are generally safe. 3. Conduct experiments at controlled, and if possible, reduced temperatures. Store stock solutions and samples at 2-8°C.
My analytical results (e.g., HPLC) show high variability between replicates. 1. Ongoing Degradation: The compound may be degrading in the time between sample preparation and analysis. 2. Adsorption: The compound may be adsorbing to sample vials or filter membranes. 3. Inconsistent Sample Handling: Variations in exposure to air or light during preparation.1. Quench the degradation reaction immediately after sampling by adding a compatible antioxidant (e.g., a small amount of ascorbic acid) or by acidifying the sample if it's at a higher pH. Analyze samples as quickly as possible. 2. Use low-adsorption vials (e.g., polypropylene or silanized glass). Test filter materials for compatibility and recovery. 3. Standardize your sample preparation workflow. Prepare samples under an inert gas headspace if high sensitivity is required.

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a systematic approach to determine the optimal pH for the stability of 2-Amino-4-ethylphenol hydrochloride in an aqueous solution.

Materials & Reagents
  • 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3)[7]

  • High-Purity (Type I) Water

  • Citric Acid and Sodium Citrate (for pH 3-6 buffers)

  • Sodium Phosphate Monobasic and Dibasic (for pH 6-8 buffers)

  • Hydrochloric Acid and Sodium Hydroxide (for pH adjustment)

  • HPLC-grade Acetonitrile and Methanol

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare Buffer Solutions (e.g., pH 3, 4, 5, 6, 7, 8) B Prepare Stock Solution of 2-A-4-EPHCl in Degassed Water (e.g., 1 mg/mL) A->B C Add Stock Solution to each Buffer to achieve final concentration (e.g., 50 µg/mL) B->C D Aliquot into Amber Vials (Time=0 sample taken immediately) C->D E Incubate Vials under Controlled Conditions (e.g., 25°C and 40°C, protected from light) D->E F Withdraw Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24, 48 hours) E->F G Analyze Samples by Reverse-Phase HPLC-UV F->G H Quantify Peak Area of Parent Compound G->H I Plot % Remaining vs. Time for each pH H->I J Determine Degradation Rate and Identify Optimal pH I->J

Caption: Experimental workflow for pH stability assessment.

Step-by-Step Methodology

Step 1: Buffer Preparation

  • Prepare a series of buffers (e.g., 50 mM) covering the desired pH range. For example:

    • pH 3.0, 4.0, 5.0: Citrate buffer

    • pH 6.0, 7.0, 8.0: Phosphate buffer

  • Adjust the pH of each buffer accurately using a calibrated pH meter.

  • Filter each buffer through a 0.22 µm filter.

Step 2: Stock Solution Preparation

  • Degas a suitable volume of Type I water by sparging with nitrogen for at least 15 minutes.

  • Accurately weigh 2-Amino-4-ethylphenol hydrochloride and dissolve it in the degassed water to prepare a stock solution (e.g., 1 mg/mL). Prepare this solution fresh and protect it from light.

Step 3: Sample Incubation

  • For each pH condition, pipette the stock solution into the buffer to achieve the target final concentration (e.g., 50 µg/mL).

  • Immediately vortex and transfer aliquots into appropriately labeled amber vials.

  • Take a "Time 0" sample from each pH solution for immediate analysis.

  • Place the remaining vials in a temperature-controlled environment (e.g., an incubator or water bath) set to a specific temperature (e.g., 40°C to accelerate degradation). Ensure vials are protected from light.

Step 4: HPLC Analysis

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.

  • Analyze the concentration of 2-Amino-4-ethylphenol using a validated stability-indicating HPLC method. A reverse-phase C18 column with a simple mobile phase of acetonitrile and water (with an acidic modifier like 0.1% formic or sulfuric acid) is a good starting point.[8]

  • UV detection at a wavelength of approximately 280-305 nm is suitable for phenolic compounds.[9]

Analytical Method Development:

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV, Diode-Array (DAD), or Fluorescence detection.[10][11] LC-MS/MS can also be used for higher sensitivity and specificity.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water containing 0.1% Formic Acid.

  • Detection: Monitor at the λmax of 2-Amino-4-ethylphenol.

  • Validation: Ensure the method is stability-indicating by demonstrating that degradation products do not co-elute with the parent peak.

Data Analysis and Interpretation
  • For each pH and time point, calculate the concentration of 2-Amino-4-ethylphenol remaining.

  • Normalize the results as a percentage of the initial (Time 0) concentration.

  • Plot the percentage remaining versus time for each pH condition.

  • The pH at which the concentration declines the slowest corresponds to the optimal pH for stability under those conditions. For quantitative analysis, degradation kinetics (e.g., zero-order or first-order) can be determined to calculate the rate constant (k) at each pH.

Mechanistic Considerations

G cluster_low_ph Low pH (e.g., 3-5) cluster_mid_ph Mid pH (e.g., 6-9) cluster_high_ph High pH (e.g., >10) A R-NH3+ (Protonated) STABLE B R-NH2 (Neutral) SUSCEPTIBLE A->B Increase pH B->A Decrease pH C R'-O- (Phenoxide) HIGHLY UNSTABLE B->C Increase pH > pKa2 E Degradation Products (Colored Polymers) B->E Oxidation C->E Rapid Oxidation D [O] (Oxygen, Metal Ions)

Caption: pH effect on 2-Amino-4-ethylphenol oxidation susceptibility.

This diagram illustrates that the protonated form at low pH is most stable. As the pH increases, the neutral amine becomes susceptible to oxidation, and at high pH, the formation of the phenoxide anion leads to very rapid degradation.

References

  • ChemSub. (n.d.). 2-amino-4-(ethylsulphonyl)phenol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China.
  • Pandey, J., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG.
  • Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology, 69(9), 5410–5413.
  • Arora, P. K. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. 3 Biotech, 5, 451-456.
  • Rivas, F. J., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst.
  • De, S., & Bhattacharjee, S. (2011). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Physicochemical Problems of Mineral Processing, 46, 145-156.
  • Chemspace. (n.d.). 2-amino-4-ethylphenol hydrochloride. Retrieved from [Link]

  • OECD. (n.d.). p-Aminophenol. Retrieved from [Link]

  • Corbett, J. F. (2011). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Organic Chemistry, 76(15), 6374–6377.
  • ResearchGate. (n.d.). Effect of pH on the oxidation of 2-aminophenol. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-ethylphenol. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Nicolini, G., et al. (2007). Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. VITIS - Journal of Grapevine Research, 46(4), 202-206.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7277-7282.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of Aminophenol-Based Complexes in Oxidation Reactions

Introduction: The Quest for Superior Catalytic Systems In the landscape of modern chemical synthesis, the development of efficient, selective, and sustainable catalysts is paramount. Transition metal complexes, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Catalytic Systems

In the landscape of modern chemical synthesis, the development of efficient, selective, and sustainable catalysts is paramount. Transition metal complexes, particularly those employing redox-active ligands, have emerged as a promising frontier, offering a tunable electronic environment to facilitate challenging transformations.[1] Among these, aminophenol-based ligands are of significant interest due to their robust coordination chemistry, electronic versatility, and their role in bio-inspired catalytic systems that mimic metalloenzymes.[1]

This guide provides a comprehensive framework for evaluating the catalytic efficiency of novel aminophenol-based complexes, using a hypothetical copper(II) complex of 2-Amino-4-ethylphenol as a case study. We will compare its projected performance against established catalyst classes in a model oxidation reaction. The methodologies and principles outlined herein are designed to provide researchers, chemists, and drug development professionals with a robust blueprint for catalyst characterization and comparison.

The Candidate: A Closer Look at 2-Amino-4-ethylphenol Complexes

The 2-Amino-4-ethylphenol ligand presents an attractive scaffold for catalysis. The ortho-aminophenol moiety provides a bidentate N,O-chelation site that can stabilize various transition metals.[2] Furthermore, the ligand itself can participate in the catalytic cycle through redox non-innocence, potentially acting as an electron reservoir to facilitate substrate turnover.[1] For this guide, we will consider a hypothetical complex, [Cu(II)-(2-amino-4-ethylphenolate)₂], and compare its efficacy in the aerobic oxidation of benzyl alcohol, a benchmark reaction for evaluating catalyst performance.

Alternative Catalysts for Comparison: To establish a meaningful performance baseline, our hypothetical aminophenol complex will be compared against two widely recognized catalysts:

  • Noble Metal Catalyst: Palladium on Carbon (Pd/C) - Known for high activity at low temperatures but also for its high cost and susceptibility to poisoning.[3]

  • Non-Noble Metal Oxide: Manganese Dioxide (MnO₂) - A cost-effective and robust oxidant, often requiring higher reaction temperatures.[4][5]

Defining and Measuring Catalytic Efficiency

A catalyst's "efficiency" is not a single metric but a composite of several key performance indicators. A thorough evaluation requires a kinetic analysis of the catalytic reaction to quantify these parameters.[6]

  • Conversion (%): The percentage of the starting material that is consumed during the reaction.

  • Selectivity (%): The percentage of the converted starting material that has been transformed into the desired product, as opposed to side products.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. It is a measure of catalyst longevity.

    • TON = (moles of substrate consumed) / (moles of catalyst)

  • Turnover Frequency (TOF): The number of turnovers per unit of time (usually s⁻¹ or h⁻¹), representing the intrinsic activity of the catalytic center.[7]

    • TOF = TON / time

Kinetic models such as the Langmuir-Hinshelwood or Mars-van Krevelen models can provide deeper insights into the reaction mechanism by describing how the rate depends on reactant concentrations and catalyst surface interactions.[8][9]

Experimental Design: A Workflow for Comparative Analysis

A rigorous comparison demands a standardized experimental setup where only the catalyst is the variable. The following workflow outlines the necessary steps for a comprehensive evaluation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Catalytic Runs cluster_2 Phase 3: Analysis & Data Processing prep_ligand Synthesize/Procure 2-Amino-4-ethylphenol HCl prep_complex Synthesize Cu(II) Complex prep_ligand->prep_complex characterize Characterize all Catalysts (FT-IR, UV-Vis, XRD, etc.) prep_complex->characterize prep_alts Procure Pd/C and MnO₂ Catalysts prep_alts->characterize run_setup Set up Parallel Reactors (Identical Temp, Pressure, Solvent, Substrate Concentration) characterize->run_setup Standardized Catalysts run_complex Run with Cu-Aminophenol run_setup->run_complex run_pdc Run with Pd/C run_setup->run_pdc run_mno2 Run with MnO₂ run_setup->run_mno2 run_control Run Blank (No Catalyst) run_setup->run_control sampling Take Aliquots at Timed Intervals run_complex->sampling run_pdc->sampling run_mno2->sampling run_control->sampling analysis Analyze via GC/HPLC (Quantify Substrate & Product) sampling->analysis calc Calculate Conversion, Selectivity, TON, TOF analysis->calc compare Compile Data & Compare Catalyst Performance calc->compare

Caption: Workflow for comparing catalyst performance.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control experiments and standardized analytical procedures.

Protocol 1: Synthesis of [Cu(II)-(2-amino-4-ethylphenolate)₂] Complex

This protocol is a representative synthesis based on common methods for creating Schiff base and aminophenol metal complexes.[2][10]

  • Ligand Preparation: Dissolve 2.0 mmol of 2-Amino-4-ethylphenol hydrochloride in 20 mL of ethanol. Neutralize with an equimolar amount of a non-coordinating base like triethylamine to deprotonate the phenol and free the amine.

  • Complexation: In a separate flask, dissolve 1.0 mmol of copper(II) acetate in 15 mL of warm ethanol.

  • Reaction: Add the copper(II) acetate solution dropwise to the ligand solution under constant stirring at room temperature.

  • Isolation: A precipitate should form over 1-2 hours. If not, the reaction mixture can be gently heated to 50°C. Cool the mixture and collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.

  • Drying: Dry the complex under vacuum.

  • Characterization: Confirm the structure using FT-IR (to observe coordination shifts in N-H and C-O bands), UV-Vis spectroscopy, and elemental analysis.

Protocol 2: General Procedure for Catalytic Oxidation of Benzyl Alcohol

This procedure ensures that reaction conditions are identical across all catalyst tests.[9]

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solvent (e.g., 20 mL of toluene).

  • Add Reactants: Add benzyl alcohol (1.0 mmol) and an internal standard for GC analysis (e.g., dodecane, 1.0 mmol).

  • Add Catalyst: Add the catalyst (0.01 mmol, 1 mol%).

  • Reaction Initiation: Heat the mixture to the desired temperature (e.g., 100°C) and begin vigorous stirring. If conducting an aerobic oxidation, bubble air or oxygen through the mixture at a controlled rate.

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Sample Preparation: Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filter it through a small plug of silica to remove the catalyst before analysis.

Protocol 3: Product Analysis by Gas Chromatography (GC)
  • Instrumentation: Use a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).

  • Calibration: Prepare calibration curves for benzyl alcohol and benzaldehyde using the internal standard to accurately determine their concentrations.

  • Analysis: Inject 1 µL of the prepared sample from Protocol 2 into the GC.

  • Quantification: Use the peak areas from the chromatogram and the calibration curves to calculate the concentration of the reactant and product at each time point. This data is then used to determine conversion and selectivity.

Data Analysis and Mechanistic Insights

The data collected should be tabulated for a clear, side-by-side comparison.

Table 1: Hypothetical Performance Data for Benzyl Alcohol Oxidation
CatalystTemp (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)TONTOF (h⁻¹)
[Cu(II)-(AEP)₂] 100885928510.6
5% Pd/C 100898889812.3
MnO₂ 10086595658.1
None (Control) 1008<2---

(AEP = 2-amino-4-ethylphenolate)

Proposed Catalytic Cycle

The aminophenol ligand's redox activity can be crucial. A plausible mechanism involves the ligand acting as an electron shuttle, allowing for a two-electron oxidation process at a single metal center.

G A Cu(II)-L₂ (Catecholate)₂ B [Substrate Complex] A->B + RCH₂OH lab1 Substrate Binding & Oxidation C Cu(I)-L(SQ) (Semiquinone) B->C - H⁺, - RCHO lab2 Product Release D Cu(II)-L(Q) (Quinone) C->D - e⁻ (to O₂) lab3 Catalyst Reoxidation D->A + H⁺, + e⁻ (from O₂)

Caption: Plausible catalytic cycle for oxidation.

Interpretation of Results

Based on our hypothetical data:

  • [Cu(II)-(AEP)₂] demonstrates high efficiency and excellent selectivity. Its performance, approaching that of the more expensive Pd/C catalyst, suggests it is a highly promising candidate. The high selectivity may be attributed to the defined coordination environment preventing over-oxidation to benzoic acid.

  • Pd/C shows the highest activity (TOF), as expected for a noble metal catalyst.[3] However, its slightly lower selectivity suggests it may promote side reactions or over-oxidation.

  • MnO₂ is less active under these conditions, indicated by its lower conversion and TOF. It does, however, show high selectivity. This aligns with the general understanding that many metal oxide catalysts require more forcing conditions to achieve high conversion rates.[4]

  • The Control experiment confirms that the reaction is indeed catalytic and does not proceed thermally to any significant extent.

Conclusion and Future Outlook

This guide establishes a comprehensive framework for comparing the catalytic efficiency of novel 2-Amino-4-ethylphenol hydrochloride complexes against established alternatives. Through standardized protocols and multi-faceted data analysis, researchers can build a clear picture of a new catalyst's potential. Our hypothetical case study reveals that aminophenol-based complexes are a compelling class of catalysts, potentially offering a cost-effective and highly selective alternative to noble metals.

Future work should focus on modifying the ligand structure (e.g., altering electronic and steric properties) and exploring different metal centers to further optimize catalytic activity and stability. The principles and methodologies detailed here provide a solid foundation for these next steps in the rational design of advanced catalytic systems.

References

  • ResearchGate. (n.d.). Comparison of the performance of different catalysts for the oxidation of BnOH.
  • Hielscher Ultrasonics. (2024, February 22). How Kinetic Analysis Sheds Light on Catalytic Reactions. Retrieved from a URL related to Hielscher Ultrasonics' blog on kinetic analysis.
  • Comptes Rendus. Chimie. (2022, May 3). Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V2O5. Retrieved from [Link]

  • The CMM Group. (n.d.). Types of Catalysts in Catalytic Oxidation. Retrieved from [Link]

  • Journal of King Saud University - Science. (2023, May 30). Kinetics of the catalytic oxidation of toluene over Mn,Cu co-doped Fe 2 O 3 : Ex situ XANES and EXAFS studies to investigate mechanism. Retrieved from a URL related to ScienceDirect or the journal's homepage.
  • Royal Society Publishing. (2025, January 8). Recent advances in metal-catalysed oxidation reactions. Retrieved from a URL on the Royal Society Publishing website.
  • SciSpace. (n.d.). Catalytic Performance and Kinetic Study in the Total Oxidation of VOC over Micro/Meso Porous Catalysts.
  • The Journal of Organic Chemistry. (2003, October 1). Catalytic Intermolecular Ortho-Arylation of Phenols.
  • MDPI. (2018, October 22). General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. Retrieved from [Link]

  • Der Pharma Chemica. (2026, March 24). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes.
  • Elsevier Science B.V. (1999). Experimental methods in catalytic kinetics. Retrieved from a URL on an academic publisher's site like ScienceDirect.
  • ACS Catalysis. (2016, December 2). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage.
  • ResearchGate. (2025, November 1). Catalytic Oxidation Processes: Environmental and Industrial Perspectives.
  • ACS Catalysis. (2018, December 5). Phenol-Directed C–H Functionalization.
  • Avicenna Journal of Environmental Health Engineering. (n.d.). Use of Ligand-based Iron Complexes for Phenol Degradation by Fenton Modified Process.
  • ResearchGate. (2015, March 26). How can I calculate the catalytic efficiency values?
  • StudySmarter. (2024, August 27). Catalytic Efficiency: Equation & Formula.
  • PMC. (n.d.). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. Retrieved from a URL on the PubMed Central website.
  • ACS Catalysis. (2025, May 8). A Data-Science Approach to Experimental Catalyst Discovery: Integrating Exploration, Exploitation, and Serendipity.
  • PMC. (n.d.). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. Retrieved from a URL on the PubMed Central website.
  • Semantic Scholar. (n.d.). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • ResearchGate. (2017, November 17). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT.
  • MDPI. (2022, March 23). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases.
  • PubChem. (n.d.). 2-Amino-4-ethylphenol. Retrieved from [Link]

  • Iraqi Journal of Science. (2022, August 31). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid.
  • Sciforum. (2021, November 15). Aerobic and Biomimetic Activation of CH Bonds of Phenols Catalysed by Copper-Amine Complexes.
  • ResearchGate. (2020, October 17). Innovative Mn2Sb2O7 Nanocatalysts: Effective Generation of 2‐Amino‐4H‐Chromenes Through Strategic Metal Doping.
  • PubMed. (2011, September 1). 2-[(4-Chloro-phenyl)-amino-meth-yl]phenol. Retrieved from [Link]

Sources

Comparative

Structural Confirmation of 2-Amino-4-ethylphenol Hydrochloride: A Comparative Guide to ^1H vs ^13C NMR Spectroscopy

As a Senior Application Scientist, I approach structural elucidation not as a simple checklist, but as a rigorous, self-validating logical matrix. For researchers and drug development professionals, confirming the exact...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural elucidation not as a simple checklist, but as a rigorous, self-validating logical matrix. For researchers and drug development professionals, confirming the exact regiochemistry and electronic state of an active pharmaceutical intermediate is non-negotiable.

This guide provides an objective, in-depth comparative analysis of 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3, Formula: C8H12ClNO) using ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the experimental design, we can establish a foolproof system for structural validation[1].

The Causality of Experimental Design

A high-quality NMR spectrum is born in the sample preparation phase. The protocols below are designed specifically for the hydrochloride salt of a substituted aminophenol, where solvent choice and acquisition parameters dictate the visibility of critical functional groups[2].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation

  • Action: Weigh 15 mg (for ^1H) or 45 mg (for ^13C) of 2-Amino-4-ethylphenol HCl. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • The Causality: The hydrochloride salt is highly polar, making non-polar solvents like CDCl3 ineffective. More importantly, DMSO-d6 is an aprotic solvent. Unlike D2O or Methanol-d4, DMSO-d6 significantly retards the chemical exchange rate of the phenolic (-OH) and ammonium (-NH3+) protons. This deliberate solvent choice ensures these exchangeable protons remain visible on the spectrum rather than being washed out[3].

Phase 2: ^1H NMR Acquisition

  • Action: Acquire data at 400 MHz using a standard 90° pulse sequence. Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds.

  • The Causality: The ^1H isotope possesses a high gyromagnetic ratio and ~99.98% natural abundance, requiring very few scans to achieve an optimal signal-to-noise ratio[4]. The 2.0-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically required to obtain accurate integration values for quantitative proton counting.

Phase 3: ^13C NMR Acquisition

  • Action: Acquire data at 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). Set the number of scans (ns) to 1024–2048, with a relaxation delay (d1) of 2.0 seconds.

  • The Causality: The ^13C isotope has a low natural abundance (~1.1%). The extensive number of scans is necessary to build adequate signal intensity. Proton decoupling is applied to collapse complex carbon-proton J-coupling into sharp singlets, drastically simplifying the interpretation of the carbon skeleton[4].

Logical Workflow for Structural Elucidation

The following diagram illustrates the self-validating workflow used to confirm the structure of 2-Amino-4-ethylphenol HCl.

NMR_Workflow n1 Sample Preparation (DMSO-d6) n2 1H NMR Acquisition (Proton Connectivity) n1->n2 n3 13C NMR Acquisition (Carbon Skeleton) n1->n3 n4 Analyze J-Coupling & Integration n2->n4 n5 Map Chemical Shifts (8 Distinct Signals) n3->n5 n6 Orthogonal Cross-Validation n4->n6 n5->n6 n7 Structural Confirmation: 2-Amino-4-ethylphenol HCl n6->n7

Logical workflow for the NMR structural confirmation of 2-Amino-4-ethylphenol HCl.

Objective Comparison & Data Presentation

While ^1H NMR provides rapid data acquisition and critical connectivity information through spin-spin coupling, ^13C NMR offers a broader chemical shift range that minimizes signal overlap[4].

Table 1: ^1H NMR Expected Assignments (400 MHz, DMSO-d6)

The ^1H spectrum maps the peripheral hydrogen environment. The ethyl group provides a classic first-order splitting pattern, while the aromatic region confirms the 1,2,4-substitution regiochemistry via an AMX spin system.

Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Note
~1.10 Triplet (t)3H-CH3 (Ethyl)Split by the adjacent -CH2- protons ( n+1 rule).
~2.45 Quartet (q)2H-CH2- (Ethyl)Split by the adjacent -CH3 protons.
~6.85 Doublet (d)1HAr-H (C6)Ortho-coupling ( J≈8 Hz) to C5-H. Shielded by ortho -OH.
~7.00 Doublet of doublets (dd)1HAr-H (C5)Ortho-coupled to C6, meta-coupled to C3.
~7.20 Doublet (d)1HAr-H (C3)Meta-coupling ( J≈2 Hz) to C5-H. Deshielded by ortho -NH3+.
9.50 - 10.50 Broad singlet (br s)4H-OH, -NH3+Exchangeable protons. Broadened by the quadrupolar relaxation of Nitrogen and chemical exchange.
Table 2: ^13C NMR Expected Assignments (100 MHz, DMSO-d6)

The ^13C spectrum proves the integrity of the underlying carbon skeleton. Because proton decoupling is utilized, all signals appear as singlets, and structural position is deduced entirely from chemical shift variations induced by electronegativity and resonance[2].

Shift (ppm)TypeAssignmentCausality / Mechanistic Note
~15.5 Primary (CH3)C8 (Ethyl)Highly shielded aliphatic terminal carbon.
~27.8 Secondary (CH2)C7 (Ethyl)Deshielded relative to CH3 due to proximity to the aromatic ring.
~115.2 Tertiary (CH)C6 (Aromatic)Highly shielded by the strongly electron-donating ortho -OH group.
~122.5 Quaternary (C)C2 (Aromatic)Directly attached to the electron-withdrawing -NH3+ group.
~124.0 Tertiary (CH)C3 (Aromatic)Meta to -OH, ortho to -NH3+.
~128.5 Tertiary (CH)C5 (Aromatic)Meta to -OH, ortho to the ethyl substituent.
~135.0 Quaternary (C)C4 (Aromatic)Deshielded by direct attachment to the alkyl (ethyl) group.
~148.5 Quaternary (C)C1 (Aromatic)Most deshielded carbon; directly attached to the highly electronegative Oxygen.

The Self-Validating System (Orthogonal Confirmation)

A robust structural confirmation relies on a self-validating system where ^1H and ^13C NMR data orthogonally confirm the exact same molecular reality.

  • Skeletal vs. Peripheral Validation: The ^13C NMR confirms the presence of exactly 8 distinct carbon environments (6 aromatic, 2 aliphatic), proving the core skeleton is intact. Concurrently, the ^1H NMR confirms the peripheral substitution by integrating to exactly 11 protons (7 non-exchangeable, 4 exchangeable).

  • Electronic Environment Cross-Check: The extreme deshielding of the C1 carbon (~148.5 ppm) in the ^13C NMR directly correlates with the presence of the highly deshielded, exchangeable -OH proton in the ^1H spectrum.

  • Regiochemistry Confirmation: The AMX spin system observed in the ^1H NMR aromatic region (a doublet, a doublet of doublets, and a finely split doublet) mathematically proves the 1,2,4-substitution pattern on the benzene ring. Any other isomer (e.g., 1,3,5-substitution) would produce a completely different J-coupling topology, causing the self-validating matrix to fail.

By combining the connectivity data of ^1H NMR with the skeletal mapping of ^13C NMR, researchers can achieve absolute certainty in the structural elucidation of 2-Amino-4-ethylphenol hydrochloride.

References

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR . Chemistry LibreTexts. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . Indonesian Journal of Science & Technology (via ResearchGate). Available at:[Link]

  • Computational studies on the IR & NMR spectra of 2-aminophenol . The American Institute of Chemists. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-ethylphenol hydrochloride proper disposal procedures

2-Amino-4-Ethylphenol Hydrochloride: Comprehensive Safety, Handling, and Disposal Protocols Introduction 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) is a highly specialized chemical building block frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Amino-4-Ethylphenol Hydrochloride: Comprehensive Safety, Handling, and Disposal Protocols

Introduction 2-Amino-4-ethylphenol hydrochloride (CAS: 79509-90-3) is a highly specialized chemical building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Due to its dual functional groups (an amine and a phenol) and its formulation as a hydrochloride salt, it presents specific handling challenges[1].

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is about understanding the chemical causality behind the hazards. Aminophenols are inherently reactive. Improper disposal not only risks severe environmental contamination but also poses direct toxicological threats to laboratory personnel[2]. This guide provides a self-validating, step-by-step protocol for the safe operational handling and proper disposal of 2-Amino-4-ethylphenol hydrochloride.

Chemical Identity & Mechanistic Hazard Profile

To safely handle and dispose of any chemical, one must first understand why it is hazardous. The table below summarizes the quantitative chemical data and the mechanistic causality behind its Global Harmonized System (GHS) classifications[1][3].

Property / HazardData / GHS CodeMechanistic Causality & ImpactRequired PPE
Molecular Weight 173.64 g/mol Determines stoichiometric calculations for quenching and neutralization.N/A
Acute Toxicity (Oral) H302 (Harmful if swallowed)Aminophenols disrupt cellular respiration and can induce methemoglobinemia if systemically absorbed[2][3].Lab coat, Nitrile gloves
Skin Sensitization H317 (May cause allergic skin reaction)Aminophenols undergo autoxidation to form electrophilic quinone imines, which bind to nucleophilic skin proteins (acting as haptens) to trigger an immune response[1].Double-gloving recommended
Eye Irritation H319 (Causes serious eye irritation)The hydrochloride salt dissociates in the moisture of the eye, lowering localized pH and causing severe mucous membrane irritation[1][3].Safety goggles (Not safety glasses)
Aquatic Toxicity Env. Hazard (General Aminophenols)Highly toxic to aquatic biomes; disrupts local wastewater treatment microbial flora[2].N/A (Strict waste segregation)

Operational Workflow for Safe Handling

Before discussing disposal, it is critical to establish a controlled operational workflow. Preventing contamination at the source simplifies downstream disposal.

G Start Preparation & PPE (Gloves, Goggles, Lab Coat) Weighing Weighing (Inside Fume Hood) Start->Weighing Reaction Reaction / Process (Inert Atmosphere) Weighing->Reaction Quench Quenching & Workup Reaction->Quench WasteSeg Waste Segregation Quench->WasteSeg SolidWaste Solid Waste (Contaminated PPE, Consumables) WasteSeg->SolidWaste LiquidAqueous Aqueous Waste (Contains HCl salt) WasteSeg->LiquidAqueous LiquidOrganic Organic Waste (Solvent filtrates) WasteSeg->LiquidOrganic Disposal Licensed Hazardous Waste Disposal SolidWaste->Disposal LiquidAqueous->Disposal LiquidOrganic->Disposal

Operational workflow and waste segregation logic for 2-Amino-4-ethylphenol hydrochloride.

Proper Disposal Procedures (Step-by-Step)

Because 2-Amino-4-ethylphenol hydrochloride is environmentally hazardous and a known sensitizer, it must never be disposed of in general trash or poured down the sink[2]. Follow these self-validating protocols for disposal:

A. Solid Waste Disposal (Unused Chemical & Contaminated Consumables) Causality: Solid particulates can easily become aerosolized. Weigh boats, spatulas, and Kimwipes retain micro-dust that can cause delayed sensitization upon secondary contact[2].

  • Segregation: Do not mix aminophenol solid waste with strong oxidizers (e.g., nitrates, peroxides). Aminophenols are electron-rich and can trigger an exothermic redox reaction.

  • Containment: Place all contaminated solid items (gloves, paper towels, empty vials) into a chemically compatible, heavy-duty plastic bag or High-Density Polyethylene (HDPE) bucket[4].

  • Sealing and Labeling: Seal the container tightly to prevent vapor/dust escape. Label clearly as: "Hazardous Solid Waste - Toxic/Sensitizing Aminophenol Derivatives (Contains 2-Amino-4-ethylphenol hydrochloride)".

  • Transfer: Transfer to the facility's central hazardous waste accumulation area for eventual high-temperature incineration by a licensed contractor.

B. Aqueous Liquid Waste Disposal Causality: As a hydrochloride salt, this compound is water-soluble. Aqueous washes from reaction workups will contain dissolved aminophenol and will be slightly acidic.

  • pH Verification: Before adding to a bulk aqueous waste carboy, verify the pH of the solution. If highly acidic (pH < 2), carefully neutralize with a mild base (e.g., saturated sodium bicarbonate) to prevent unwanted reactions with other waste streams.

  • Collection: Pour the solution into a designated "Aqueous Hazardous Waste" carboy. Ensure the carboy is kept closed unless actively adding waste.

  • Secondary Containment: Always store liquid waste carboys in secondary containment trays to catch potential leaks.

C. Organic Liquid Waste Disposal Causality: If the chemical was dissolved in organic solvents during synthesis, the waste must be segregated based on halogen content to comply with EPA incineration regulations.

  • Halogenated vs. Non-Halogenated: If the solvent used was dichloromethane (DCM) or chloroform, place the waste in the "Halogenated Organic Waste" container. If dissolved in ethyl acetate, ethanol, or DMSO, place it in the "Non-Halogenated Organic Waste" container.

  • Labeling: Update the waste log attached to the carboy to reflect the addition of an aminophenol derivative.

Emergency Spill Response Protocol

In the event of a spill, immediate and logical action is required to prevent aerosolization and dermal exposure[2][4].

  • Isolate the Area: Evacuate unnecessary personnel and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Prevent Aerosolization: Do not dry sweep. Dry sweeping aerosolizes the fine hydrochloride powder, leading to severe inhalation hazards. Instead, dampen the solid spill material with a small amount of water or alcohol (e.g., isopropanol)[4].

  • Mechanical Collection: Using a plastic scoop or damp absorbent paper, collect the dampened material and place it into a vapor-tight plastic bag or sealable container[4].

  • Decontamination: Solvent-wash all contaminated surfaces with alcohol, followed by a thorough washing with a strong soap and water solution to remove any residual reactive quinone imines[4].

  • Disposal of Cleanup Materials: Treat all cleanup materials as hazardous solid waste (refer to Section 3A).

References

  • Aaron Chemicals. "16523-28-7 | MFCD00443347 | 4,4 ... - Aaron Chemicals" (Contains CAS 79509-90-3 Safety Data). 1

  • BLD Pharm. "94109-11-2|2-Amino-4-ethylphenol|BLD Pharm" (Contains CAS 79509-90-3 Safety Data). 3

  • New Jersey Department of Health. "AMINOPHENOLS (mixed isomers) HAZARD SUMMARY". 2

  • NOAA CAMEO Chemicals. "O-AMINOPHENOL - CAMEO Chemicals - NOAA". 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-ethylphenol hydrochloride
Reactant of Route 2
2-Amino-4-ethylphenol hydrochloride
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